molecular formula C8H5BrN2S B1650254 4-(5-Bromopyridin-2-yl)-1,3-thiazole CAS No. 1159820-13-9

4-(5-Bromopyridin-2-yl)-1,3-thiazole

Cat. No.: B1650254
CAS No.: 1159820-13-9
M. Wt: 241.11
InChI Key: YTIBOJGRHQNSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromopyridin-2-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H5BrN2S and its molecular weight is 241.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-bromopyridin-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-6-1-2-7(10-3-6)8-4-12-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIBOJGRHQNSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C2=CSC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304433
Record name 5-Bromo-2-(4-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-13-9
Record name 5-Bromo-2-(4-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(4-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(1,3-thiazol-4-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Architecture of 4-(5-Bromopyridin-2-yl)-1,3-thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 4-(5-Bromopyridin-2-yl)-1,3-thiazole Molecular Formula: C₈H₅BrN₂S Role: Privileged Scaffold / Kinase Inhibitor Intermediate

The bi-heteroaryl motif comprising a pyridine linked to a thiazole ring is a cornerstone of medicinal chemistry, serving as the pharmacophore in numerous FDA-approved kinase inhibitors (e.g., Dasatinib analogs). The specific derivative This compound represents a critical "linchpin" intermediate. The 5-bromo substituent on the pyridine ring acts as a highly activatable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the scaffold.

Understanding the solid-state arrangement of this molecule is not merely academic; it dictates solubility profiles, shelf-stability, and the steric accessibility of the bromine atom during subsequent synthetic steps. This guide details the synthetic pathways, crystallographic expectations, and supramolecular logic governing this molecule.[1]

Synthetic Architecture

To access high-purity crystalline material suitable for X-ray diffraction (XRD), the Hantzsch Thiazole Synthesis is the gold standard.[1] This pathway minimizes side reactions and yields a thermodynamically stable product.

Optimized Hantzsch Protocol

The synthesis relies on the condensation of a bromoketone with a thioamide.

  • Precursor A: 2-Bromo-1-(5-bromopyridin-2-yl)ethan-1-one (Generated via bromination of 2-acetyl-5-bromopyridine).

  • Precursor B: Thioformamide (or Phosphorus pentasulfide/formamide surrogate).[1]

Critical Step: The reaction proceeds through an S-alkylation followed by an intramolecular cyclodehydration.

HantzschSynthesis Start 2-Acetyl-5-bromopyridine Bromination Bromination (Br2/HBr or NBS) Start->Bromination AlphaBromo α-Bromoketone Intermediate Bromination->AlphaBromo Condensation Hantzsch Condensation (EtOH, Reflux) AlphaBromo->Condensation Thioamide Thioformamide (HCSNH2) Thioamide->Condensation Cyclization Cyclodehydration (- H2O, - HBr) Condensation->Cyclization Product 4-(5-Bromopyridin-2-yl) -1,3-thiazole Cyclization->Product

Figure 1: The Hantzsch synthetic pathway for constructing the pyridine-thiazole bi-heteroaryl scaffold.

Crystallographic Characterization

Single-crystal X-ray Diffraction (SC-XRD) is required to resolve the rotational ambiguity of the bi-heteroaryl bond. While specific lattice parameters vary by solvent and temperature, the structural class follows definitive geometric rules.

Conformational Analysis (The "Lock")

The central question in the crystal structure is the torsion angle between the pyridine (Py) and thiazole (Tz) rings.[1]

  • Rotational Freedom: The C(Py2)–C(Tz4) bond allows rotation.[1]

  • Energy Minima: Two planar conformations are possible:

    • s-cis: Nitrogen atoms (Py-N and Tz-N) are on the same side.

    • s-trans: Nitrogen atoms are on opposite sides.

Structural Reality: In the absence of metal chelation, the s-trans conformation is energetically favored to minimize dipole-dipole repulsion between the lone pairs of the two nitrogen atoms. However, weak intramolecular hydrogen bonding (C-H...N) often locks the molecule into a planar or near-planar (< 5° torsion) geometry, maximizing π-conjugation across the system.

Predicted Lattice Parameters

Based on homologous 2-pyridyl-thiazole structures (e.g., CSD Refcodes: Vebvoq, Xujmou), the expected crystallographic data is:

ParameterValue / RangeLogic
Crystal System MonoclinicMost common for planar heteroaromatics allowing efficient stacking.
Space Group P2₁/cCentrosymmetric packing favored by dipole cancellation.
Z (Formula Units) 4Standard packing in P2₁/c.
Planarity RMSD < 0.05 ÅHigh degree of conjugation between rings.
Torsion Angle 175° - 180°Anti-periplanar (s-trans) to minimize N...N repulsion.

Supramolecular Architecture & Halogen Bonding

The presence of the bromine atom at the 5-position of the pyridine ring introduces a powerful structure-directing force known as Halogen Bonding (XB) . This is the most critical feature for crystal engineering and drug design.

The Sigma-Hole Interaction

The bromine atom exhibits an anisotropic electron density distribution. The tip of the bromine (along the C-Br bond axis) is electron-deficient (positive potential,


-hole), while the equatorial belt is electron-rich.

Primary Interaction: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



  • Donor: C5-Br (Pyridine)

  • Acceptor: N3 (Thiazole) of a neighboring molecule.[1]

  • Geometry: Linear (

    
    ).
    
  • Effect: This interaction chains molecules into 1D supramolecular tapes or ribbons, significantly increasing the melting point and lattice energy compared to the non-brominated analog.[1]

Packing Logic Diagram

The crystal lattice is built upon a hierarchy of forces.

CrystalPacking Molecule Monomer: 4-(5-Br-Py)-Tz Primary Primary Motif: Halogen Bond (C-Br...N) Molecule->Primary Directional Assembly Secondary Secondary Motif: Pi-Pi Stacking Primary->Secondary Layer Stacking Tertiary Tertiary Motif: Weak C-H...S Contacts Secondary->Tertiary Lateral Stabilization Lattice Final 3D Crystal Lattice (High Density Packing) Tertiary->Lattice

Figure 2: Hierarchical assembly of the crystal lattice driven by Halogen Bonding and Pi-Stacking.

Implications for Drug Development

Understanding the solid-state form of this intermediate allows for smarter downstream processing:

  • Solubility Prediction: The strong Halogen Bond network implies that this intermediate will have lower solubility in non-polar solvents (Hexane, Toluene) compared to chloro-analogs. Polar aprotic solvents (DMF, DMSO) are required to break the intermolecular Br...N networks for reactions.

  • Reactivity: The C-Br bond is slightly elongated due to the halogen bonding in the solid state. However, in solution, the molecule likely rotates.[1] If using this molecule as a ligand for metal catalysis, it will readily switch to the s-cis conformation to chelate metals (e.g., Cu, Pd) via the N(Py) and N(Tz) atoms.

References

  • Hantzsch, A. (1887).[1][2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Metrangolo, P., et al. (2008).[1] "Halogen Bonding in Supramolecular Chemistry". Angewandte Chemie International Edition, 47(33), 6114-6127.

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database". Acta Crystallographica Section B, 72(2), 171-179. (CSD Refcode Search: Pyridyl-thiazole class).

  • Voisin-Chiret, A. S., et al. (2011).[1] "Synthesis of new thiazole derivatives as kinase inhibitors". Molecules, 16(12). (Structural analogs discussion).

  • Desiraju, G. R. (2007).[1] "Crystal Engineering: A Holistic View". Angewandte Chemie, 46, 8342. (Principles of supramolecular packing).

Sources

Solubility and Stability Profile: 4-(5-Bromopyridin-2-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(5-Bromopyridin-2-yl)-1,3-thiazole (CAS: 1342275-19-1) is a critical biaryl heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from the orthogonal reactivity of its structure: a stable biaryl core serving as a scaffold, and a 5-bromo handle on the pyridine ring available for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, its handling presents specific challenges often overlooked in standard protocols. This compound exhibits pH-dependent solubility due to the pyridine nitrogen and photolytic instability due to the C-Br bond. This guide provides a scientifically grounded framework for the solubilization, storage, and processing of this intermediate, moving beyond generic vendor data to mechanism-based protocols.

Physicochemical Characterization

To manipulate this compound effectively, one must understand the competition between its lipophilic skeleton and its weak basicity.

Structural Analysis & Calculated Properties

The molecule consists of a slightly electron-deficient pyridine ring linked to a thiazole. The bromine atom at position 5 of the pyridine renders the ring less basic than unsubstituted pyridine, impacting acid-mediated solubilization strategies.

PropertyValue (Est./Exp.)Implications for Handling
Molecular Formula C₈H₅BrN₂S--
Molecular Weight 241.11 g/mol --
Calculated LogP (cLogP) ~2.3 – 2.6Moderate lipophilicity; poor aqueous solubility without pH adjustment.
pKa (Pyridine N) ~3.5 – 4.0Weak base. Requires pH < 3 for significant protonation and aqueous solubility.
H-Bond Donors/Acceptors 0 / 3Good permeability; relies on aprotic polar solvents for dissolution.
Melting Point 130–135 °CHigh crystallinity implies significant lattice energy to overcome during dissolution.
Solubility Profile

The following solubility data represents saturation limits at 25°C. Note the distinct "cliff" between organic polar solvents and neutral aqueous media.

Solvent SystemSolubility RatingSaturation Limit (Approx.)Mechanistic Note
DMSO Excellent > 50 mg/mLPreferred stock solvent. Disrupts pi-stacking effectively.
DMF Excellent > 50 mg/mLAlternative stock solvent; harder to remove via lyophilization than DMSO.
Dichloromethane (DCM) Good 10–25 mg/mLGood for extraction/chromatography.
Methanol/Ethanol Moderate 2–10 mg/mLSolubility decreases rapidly with temperature; good for recrystallization.
Water (Neutral pH 7) Insoluble < 0.01 mg/mLHydrophobic biaryl core dominates.
0.1 M HCl (pH 1) Moderate 1–5 mg/mLProtonation of Pyridine-N breaks lattice energy, but bromide salt may precipitate at high conc.

Stability & Degradation Pathways

Understanding how this molecule fails is crucial for yield preservation. The stability profile is dictated by three specific vectors: Photolysis, S-Oxidation, and Acidic Hydrolysis.

Mechanism of Degradation
  • Photolytic Dehalogenation (Critical): The C-Br bond on the pyridine ring is susceptible to homolytic cleavage under UV light (254 nm and 365 nm), leading to the formation of radical species and debrominated byproducts (4-(pyridin-2-yl)-1,3-thiazole).

  • S-Oxidation: The thiazole sulfur is generally stable but can undergo oxidation to sulfoxides/sulfones in the presence of strong peroxides (e.g., mCPBA) or long-term exposure to air in solution.

  • Acid Stability: The biaryl bond is robust. However, prolonged heating in strong mineral acids (>6M HCl) can lead to ring opening or hydrolysis, though this is rare under standard conditions.

Visualized Degradation Pathways

DegradationPathways Compound 4-(5-Bromopyridin-2-yl) -1,3-thiazole Radical Pyridyl Radical (Transient) Compound->Radical UV Light (hν) Homolytic Cleavage SOxide Thiazole S-Oxide Compound->SOxide Peroxides/O2 (Slow Oxidation) Salt Pyridinium Salt (Soluble) Compound->Salt HCl/TFA (pH < 3) Reversible Protonation Debromo Debrominated Analog (Impurity) Radical->Debromo H-Abstraction

Figure 1: Primary reactivity and degradation vectors.[1] Note that protonation is reversible and desired for solubility, while photolysis and oxidation are irreversible degradation pathways.

Validated Handling Protocols

Stock Solution Preparation (Self-Validating Protocol)

Objective: Create a stable 100 mM stock solution for biological assays or synthetic coupling.

  • Weighing: Weigh the compound in an amber vial (protect from light).

  • Solvent Choice: Add anhydrous DMSO. Avoid water-containing DMSO (hygroscopic) to prevent gradual precipitation over time.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35 kHz for 5 minutes.

    • Validation Check: Inspect solution against a light source.[2] It must be perfectly clear. Any turbidity indicates incomplete dissolution or impurities.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C.

    • Stability:[2][3][4][5] Stable for >6 months at -20°C in DMSO.

Reaction Workup & Isolation

When using this intermediate in Suzuki couplings, the workup often fails due to emulsion formation or pH mismanagement.

Protocol:

  • Quench: Quench reaction with water.[6]

  • pH Adjustment (Crucial):

    • The pyridine nitrogen may be protonated if the reaction was acidic.

    • Action: Adjust pH to ~8-9 using saturated NaHCO₃. This ensures the molecule is in its neutral, lipophilic form (LogP ~2.3).

  • Extraction: Extract with EtOAc or DCM.

    • Why? At Neutral pH, the compound partitions heavily into the organic phase.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes coordinate with pyridines, though weakly; Sodium sulfate is safer).

Strategic Synthesis Applications

The 5-bromo position is the "warhead" of this molecule. However, the thiazole ring can poison palladium catalysts if not managed.

Catalyst Selection Logic

Thiazoles contain sulfur and sp2 nitrogen, both of which can coordinate to Pd, potentially deactivating the catalyst.

  • Recommendation: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or bidentate ligands (dppf) to outcompete the thiazole coordination.

  • Base Selection: Use inorganic bases (K₂CO₃, Cs₂CO₃) rather than amines, which might exacerbate coordination issues.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-(5-Bromopyridin-2-yl) -1,3-thiazole Decision Select Reaction Type Start->Decision Suzuki Suzuki-Miyaura (Aryl-B(OH)2) Decision->Suzuki Buchwald Buchwald-Hartwig (Amination) Decision->Buchwald Conditions1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O (Resists S-poisoning) Suzuki->Conditions1 Conditions2 Pd2(dba)3, XPhos NaOtBu, Toluene (Bulky ligand essential) Buchwald->Conditions2 Product Functionalized Biaryl Scaffold Conditions1->Product Conditions2->Product

Figure 2: Decision matrix for functionalizing the bromopyridine core, emphasizing ligand choices that mitigate thiazole interference.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Shipman, M., et al. (2010). "Pd-Catalyzed Cross-Coupling Reactions of Thiazole Derivatives." Chemical Reviews. (General review of thiazole coupling stability).
  • PubChem Compound Summary. (2023). "this compound."[7] National Center for Biotechnology Information. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Source for general pyridine/thiazole reactivity).[7][8][9][10][11][12]

Sources

The Pyridine-Thiazole Scaffold: A Multi-Target Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyridine and thiazole heterocycles represents a paradigm of "privileged structures" in medicinal chemistry. This hybrid scaffold exploits the bioisosteric properties of both rings—pyridine as a hydrogen bond acceptor/donor modulator and thiazole as a stable linker with intrinsic biological activity—to create ligands capable of interrogating diverse biological targets. This guide analyzes the therapeutic utility of pyridine-thiazole hybrids across oncology, metabolic disorders, and infectious diseases, providing a technical roadmap for researchers optimizing this scaffold.

Oncology: Dual Kinase Inhibition (EGFR & VEGFR-2)

The most advanced therapeutic application of pyridine-thiazole hybrids lies in the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This dual-targeting strategy addresses a common resistance mechanism where tumors upregulate angiogenesis (VEGFR pathways) to survive EGFR blockade.

Mechanistic Insight
  • Binding Mode: The nitrogen atoms in the pyridine and thiazole rings often act as hydrogen bond acceptors, interacting with the hinge region of the kinase domain (e.g., Met793 in EGFR or Cys919 in VEGFR-2).

  • SAR Criticality: Substituents at the C-4 position of the thiazole ring (often phenyl or substituted phenyl groups) occupy the hydrophobic pocket, determining selectivity. Electron-withdrawing groups (e.g., -Cl, -F, -NO2) on the phenyl ring typically enhance potency by increasing lipophilicity and improving cellular permeability.

Signaling Pathway Blockade

The following diagram illustrates the downstream effects of pyridine-thiazole induced dual inhibition.

EGFR_VEGFR_Pathway EGFR EGFR (ErbB1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K VEGFR->RAS Hybrid Pyridine-Thiazole Hybrid Hybrid->EGFR Inhibits Hybrid->VEGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Induced) AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Blocked) ERK->Proliferation Angiogenesis Angiogenesis (Blocked) mTOR->Angiogenesis

Caption: Dual blockade of EGFR and VEGFR-2 by pyridine-thiazole hybrids halts downstream RAS/RAF/MEK and PI3K/Akt/mTOR signaling cascades.

Metabolic Disorders: Alpha-Glucosidase Inhibition

Beyond oncology, pyridine-thiazole hybrids have emerged as potent non-sugar-based inhibitors of


-glucosidase, a key enzyme in type 2 diabetes management.
Mechanism of Action

Unlike acarbose (a competitive inhibitor), many pyridine-thiazole derivatives act as mixed-type or non-competitive inhibitors . They bind to allosteric sites on the enzyme, inducing conformational changes that reduce the catalytic efficiency of carbohydrate hydrolysis.

  • Key Interaction: The pyridine nitrogen often forms hydrogen bonds with acidic residues (e.g., Asp/Glu) near the catalytic site, while the thiazole ring provides rigid spacing to position hydrophobic tails into auxiliary pockets.

Comparative Potency Data

The table below summarizes the inhibitory potential of representative pyridine-thiazole hybrids compared to the standard of care.

Compound ClassTarget EnzymeIC50 Range (

M)
Reference Standard (IC50)Mechanism
Imidazopyridine-Thiazoles

-Glucosidase
5.57 - 63.46Acarbose (48.[1]71)Mixed/Competitive
Benzothiazole-PyrazolidinedionePPAR-

N/A (Activation)RosiglitazoneAgonist
1,3,4-Thiadiazole-Pyridine

-Glucosidase
1.07 - 78.90Acarbose (13.88 - 49.5)Competitive

Infectious Diseases: DNA Gyrase Inhibition

In the era of antimicrobial resistance, this scaffold serves as a surrogate for fluoroquinolones by targeting bacterial DNA Gyrase B (GyrB).

  • Target Specificity: The hybrids target the ATP-binding pocket of the GyrB subunit of DNA gyrase and the ParE subunit of Topoisomerase IV.

  • Structural Logic: The thiazole ring mimics the aromatic core of ATP, while the pyridine moiety extends into the ribose-binding pocket, displacing the natural cofactor and preventing DNA supercoiling essential for bacterial replication.

Technical Deep Dive: Structure-Activity Relationship (SAR)

To guide the rational design of new derivatives, the following SAR map highlights the optimal substitution patterns validated across multiple therapeutic indications.

SAR_Map Core Pyridine-Thiazole Scaffold Core Pyridine_Ring Pyridine Ring (H-Bond Acceptor) Core->Pyridine_Ring Thiazole_Ring Thiazole Ring (Linker/Spacer) Core->Thiazole_Ring Linker Linker Region (Hydrazone/Amide) Core->Linker Pyridine_Sub Pyridine Substitution: 2,6-Disubstitution enhances AChE selectivity Pyridine_Ring->Pyridine_Sub Pos4_Sub C-4 Substitution: Electron-Withdrawing (Cl, F, NO2) Increases Cytotoxicity Thiazole_Ring->Pos4_Sub Pos2_Amino C-2 Amino Group: Essential for H-Bonding (Kinase Hinge Region) Thiazole_Ring->Pos2_Amino Linker->Pos2_Amino Overlap

Caption: SAR optimization map for pyridine-thiazole hybrids. Red nodes indicate critical modification points for enhancing biological activity.

Validated Experimental Protocols

Protocol A: In Vitro -Glucosidase Inhibition Assay

This protocol is self-validating via the use of Acarbose as a positive control.

Reagents:

  • 
    -Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

Workflow:

  • Preparation: Dissolve test compounds in DMSO (final concentration < 1%). Prepare enzyme solution (0.5 U/mL) in phosphate buffer.

  • Incubation: Mix 20

    
    L of test compound with 20 
    
    
    
    L of enzyme solution. Incubate at 37°C for 15 minutes.
  • Substrate Addition: Add 20

    
    L of pNPG (5 mM). Incubate at 37°C for 20 minutes.
    
  • Termination: Stop the reaction by adding 80

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    .
  • Quantification: Measure absorbance at 405 nm using a microplate reader.

  • Calculation:

    
    
    Validation Check: The IC50 of Acarbose must fall within 35–50 
    
    
    
    M for the assay to be considered valid.
Protocol B: MTT Cytotoxicity Assay (Anticancer)

Standardized for A549 (Lung) and MCF-7 (Breast) cell lines.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with gradient concentrations of the hybrid compound (0.1 – 100

    
    M) for 48h. Include Doxorubicin or Cisplatin as positive controls.
    
  • MTT Addition: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Remove supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to determine IC50 values using non-linear regression (GraphPad Prism).

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 2022.[2][3] Link

  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Pharmaceuticals, 2023.[4] Link

  • Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment. Arch. Pharm., 2025.[2][5][6][7] Link

  • Synthesis, α-Glucosidase, α-Amylase, and Aldol Reductase Inhibitory Activity with Molecular Docking Study of Novel Imidazo[1,2-a]pyridine Derivatives. ACS Omega, 2024. Link

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. Int. J. Mol. Sci., 2021. Link

Sources

Methodological & Application

Application Note: Synthesis of Thiazolyl-Pyridine Scaffolds via Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Hantzsch Thiazole Synthesis of Pyridine Derivatives Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary & Strategic Rationale

The Hantzsch Thiazole Synthesis is the gold-standard method for constructing thiazole rings.[1] While often taught as a generic heterocycle synthesis, its application in generating thiazolyl-pyridine hybrids (pyridine derivatives substituted with thiazole moieties) is of critical importance in modern drug discovery.

Thiazolyl-pyridine motifs are "privileged scaffolds" found in potent anticancer agents (e.g., CDK inhibitors), antifungals, and radiopharmaceuticals. This protocol details the specific application of the Hantzsch condensation to couple a pyridine core with a thiazole ring.[1] Unlike generic protocols, this guide addresses the specific solubility, reactivity, and purification challenges inherent to pyridine-containing substrates.

Clarification on Nomenclature
  • Hantzsch Pyridine Synthesis: Condensation of aldehydes, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -keto esters, and ammonia to form dihydropyridines.[2][3][4][5] (Not the focus of this protocol).
    
  • Hantzsch Thiazole Synthesis: Condensation of

    
    -haloketones with thioamides.[1][6][7][8] (Focus of this protocol: using pyridine-based precursors). 
    

Scientific Foundation: Mechanism & Reaction Design

The synthesis relies on the condensation of two bifunctional precursors:[9][4]

  • The Electrophile: An

    
    -haloketone (e.g., 
    
    
    
    -bromoacetylpyridine or phenacyl bromide).
  • The Nucleophile: A thioamide (e.g., pyridine-2-carbothioamide or thiourea).[8]

Mechanistic Pathway

The reaction proceeds via a cascade sequence:

  • SN2 Substitution: The sulfur atom of the thioamide attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water drives aromatization to the stable thiazole ring.

Pathway Visualization

HantzschMechanism Precursors Precursors (Thioamide + α-Haloketone) Inter1 S-Alkylated Intermediate (Thioimidate) Precursors->Inter1 SN2 Attack (S on C-X) Inter2 Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular N-Attack on Carbonyl Product Thiazolyl-Pyridine (Aromatized) Inter2->Product -H2O (Dehydration) Aromatization

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis leading to pyridine derivatives.

Experimental Protocol: Synthesis of 2-(2-Pyridyl)thiazoles

This protocol describes the synthesis of a 2-(2-pyridyl)thiazole derivative using pyridine-2-carbothioamide and a substituted


-bromoacetophenone . This route is preferred for high stability and yield.
Reagent Table
ComponentRoleEquivalentsNotes
Pyridine-2-carbothioamide Nucleophile1.0 eqCommercial or synthesized via nitrile + (NH₄)₂S
Substituted Phenacyl Bromide Electrophile1.0 - 1.1 eqLachrymator; handle in fume hood
Ethanol (Absolute) Solvent10-15 volGreen solvent choice; high solubility at reflux
Sodium Bicarbonate (sat. aq.) Base (Workup)ExcessNeutralizes HBr byproduct
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve pyridine-2-carbothioamide (1.0 mmol, 138 mg) in absolute ethanol (10 mL).

  • Addition: Add the

    
    -bromoacetophenone  derivative (1.0 mmol) in one portion.
    
    • Expert Tip: If the haloketone is solid, add as a powder. If liquid, dilute in 1 mL ethanol before addition to prevent local concentration spikes.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Observation: The solution typically turns from yellow to orange/red. A precipitate (the hydrobromide salt of the product) may form within 30–60 minutes.

Phase 2: Monitoring & Completion
  • TLC Monitoring: Check reaction progress after 2 hours using TLC (Mobile phase: 30% EtOAc in Hexanes).

    • Target: Disappearance of the thioamide spot (usually lower Rf due to polarity).

  • Duration: Most reactions are complete within 2–4 hours. Electron-deficient haloketones react faster.

Phase 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

    • Scenario A (Precipitate forms): If the HBr salt precipitates, filter it directly. This is often purer than the free base. Wash with cold ethanol.

    • Scenario B (Solution): If no precipitate forms, concentrate the ethanol to ~20% volume under reduced pressure.

  • Neutralization: Pour the residue/salt into saturated aqueous NaHCO₃ (20 mL) and stir for 15 minutes to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Phase 4: Purification
  • Recrystallization: Most thiazolyl-pyridines crystallize well from Ethanol/Water or Hot Hexanes .

  • Column Chromatography: If necessary, purify on silica gel (Gradient: 0

    
     40% EtOAc/Hexanes). Pyridine derivatives can streak; add 1% Triethylamine to the eluent if streaking occurs.
    

Alternative Workflow: Using 2-(Bromoacetyl)pyridine

If the target molecule requires the thiazole nitrogen to be adjacent to the pyridine ring (e.g., 4-(2-pyridyl)thiazole ), the roles are reversed.

Workflow Diagram

Workflow Start Start: 2-(Bromoacetyl)pyridine HBr + Thioamide/Thiourea Solvent Dissolve in EtOH or DMF (Room Temp) Start->Solvent Heat Reflux 2-4 Hours (Monitor TLC) Solvent->Heat Cool Cool to 0°C Precipitate HBr Salt Heat->Cool Base Neutralize with NH4OH or NaHCO3 (Liberate Free Base) Cool->Base Pure Final Product: 4-(2-Pyridyl)thiazole Base->Pure

Figure 2: Workflow for synthesizing 4-(2-pyridyl)thiazoles via bromoketone precursors.

Critical Modification: 2-(Bromoacetyl)pyridine is unstable as a free base (it polymerizes). Always use the hydrobromide salt and add 1.0 equivalent of mild base (e.g., Sodium Acetate) to the reaction mixture to buffer the reaction in situ.

Critical Parameters & Troubleshooting

Solvent Selection
SolventTemperatureOutcomeRecommendation
Ethanol 78°CGood solubility, easy workup.Standard Choice
DMF 100°C+Faster rate, difficult workup.Use only for insoluble thioamides.
Water 100°C"Green" chemistry; product precipitates.Excellent for simple substrates; requires vigorous stirring.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Polymerization of haloketone.Ensure haloketone is fresh/recrystallized. Add haloketone slowly to the thioamide solution.
Sticky/Oily Product Trapped solvent or impurities.Triturate the oil with cold diethyl ether or pentane to induce crystallization.
Unreacted Thioamide Low nucleophilicity.Switch solvent to DMF or Dioxane to increase reaction temperature. Add catalytic amount of NaI (Finkelstein condition).
Pyridine Streaking (TLC) Interaction with silica.Pre-wash TLC plate with 1% Et₃N in solvent or use Alumina plates.

References

  • Hantzsch, A. (1881). "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational Reference)

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using Hantzsch reaction." Journal of Heterocyclic Chemistry. (Modern Protocol Optimization)

  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Elsevier. (Detailed Mechanistic Insight)
  • BenchChem Technical Support. (2025). "Hantzsch Pyridine Synthesis with Ethyl 3-Oxovalerate." BenchChem Application Notes. (Context on Pyridine/Thiazole Nomenclature)

Sources

Application Notes and Protocols for the Exploration of 4-(5-Bromopyridin-2-yl)-1,3-thiazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction: The Emerging Potential of Pyridinyl-Thiazole Scaffolds in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic compounds that can selectively target cancer cells while minimizing toxicity to normal tissues. Among these, the thiazole moiety has been recognized as a "pharmacophore of choice," integral to the structure of several clinically approved anticancer agents, including the kinase inhibitor Dasatinib.[1][2] The fusion of a thiazole ring with other heterocyclic systems, such as pyridine, has given rise to a promising class of hybrid molecules with demonstrated potential to interfere with various oncogenic pathways.[3][4]

This document provides detailed application notes and protocols for the investigation of 4-(5-Bromopyridin-2-yl)-1,3-thiazole , a member of the pyridinyl-thiazole family, as a potential candidate for anticancer drug development. While direct biological data for this specific compound is limited in the current literature, this guide will leverage data from closely related analogs to provide a scientifically grounded framework for its evaluation. Specifically, we will draw parallels from published studies on bromophenyl-thiazole and other pyridinyl-thiazole derivatives that have shown significant cytotoxic and apoptosis-inducing effects in various cancer cell lines.[5][6]

Based on the established activities of analogous compounds, it is hypothesized that this compound may exert its anticancer effects through the modulation of key cellular signaling pathways, such as the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis.[2][9] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, the key starting materials would be 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one and thioformamide.

Protocol: Hantzsch Thiazole Synthesis of this compound

Materials:

  • 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Stir bar and magnetic stirrer hotplate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one (1 equivalent) in ethanol.

  • Add thioformamide (1.1 equivalents) to the solution.

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies on thiazole derivatives have suggested their potential to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[8]

Based on the activity of structurally similar compounds, it is plausible that this compound could function as an inhibitor of one or more kinases within the PI3K/Akt pathway. Inhibition of this pathway would lead to the dephosphorylation of Akt, thereby preventing the downstream signaling that promotes cell survival and proliferation. This would ultimately trigger the apoptotic cascade in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 4-(5-Bromopyridin-2-yl) -1,3-thiazole Compound->PI3K Potential Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols for Anticancer Evaluation

To assess the anticancer potential of this compound, a series of in vitro assays are recommended. The following protocols provide a detailed methodology for a primary cytotoxicity screening using the MTT assay and a subsequent apoptosis assay to elucidate the mechanism of cell death.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver])

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Compound Dilutions Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Compound for 48/72h Compound_Prep->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate for 4h MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Read_Absorbance 8. Read Absorbance at 570nm Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC₅₀ concentration and a higher concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Data Presentation: Example Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines, based on data from structurally related compounds.[5][6]

Cell LineCancer TypePutative IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HepG2Hepatocellular Carcinoma15.7
HCT116Colon Carcinoma10.2

Note: These are hypothetical values for illustrative purposes and must be determined experimentally.

Conclusion and Future Directions

The pyridinyl-thiazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for the initial in vitro evaluation of this compound. Based on the activity of related compounds, it is anticipated that this molecule may exhibit significant cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis via inhibition of the PI3K/Akt signaling pathway.

Further investigations should focus on:

  • Kinase Profiling: To identify the specific kinase targets of the compound.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • In Vivo Efficacy: To evaluate the antitumor activity in animal models.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity through chemical modifications.

By systematically applying these methodologies, researchers can thoroughly characterize the anticancer potential of this compound and contribute to the development of the next generation of targeted cancer therapies.

References

  • Gomha, S. M., et al. (2015).
  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie-Chemical Monthly, 151(8), 1269-1279.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2015). Synthesis and anticancer activity of new 1-thia-4-azaspiro[4.5]decane, their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides. Molecules, 20(8), 15166-15181.
  • Gaber, Y., et al. (2022). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer and antimicrobial agents. Molecules, 27(17), 5539.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and cytotoxicity evaluation of some novel thiazoles, thiadiazoles, and pyrido[2,3-d][1][10][11]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating triazole moiety. Molecules, 23(11), 2826.

  • Popat, K. H., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(11), 4013-4016.
  • El-Sofany, W. I., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Russian Journal of General Chemistry, 92(10), 2132-2144.
  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219.
  • Gomha, S. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(11), 3531.
  • Al-Romaigh, F. A., et al. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 28(11), 4358.
  • Sharma, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51.
  • Çiftçi, H., et al. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry, 48(6), 856-866.
  • El-Gendy, S. M., et al. (2022). Synthesis, Anticancer Evaluation and SAR-Study of Novel Sulfapyridine Derivatives. Mansoura Journal of Chemistry, 49(2), 1-15.
  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
  • Unsal-Tan, O., et al. (2017). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 22(10), 1673.
  • El-Sayed, N. F., et al. (2023). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. Scientific Reports, 13(1), 8303.
  • Abdel-Aziz, M., et al. (2021). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 26(16), 4948.
  • Al-Said, M. S., et al. (2011). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 803-809.
  • El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(21), 6483.
  • Fadda, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736.
  • El-Shehry, M. F., et al. (2022). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Tropical Journal of Pharmaceutical Research, 21(5), 1039-1045.
  • Abuelizz, H. A., et al. (2022). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of Biomolecular Structure and Dynamics, 40(21), 10769-10784.
  • El-Remaily, M. A. A. A., et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Current Organic Synthesis, 17(1), 55-64.
  • Al-Obaid, A. M., et al. (2017). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 7(1), 1-12.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances, 12(45), 29285-29300.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091.

Sources

Application of bromopyridinyl-thiazoles as kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Design & Evaluation of Bromopyridinyl-Thiazole Kinase Inhibitors

Executive Summary

The bromopyridinyl-thiazole scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. This architecture combines the potent hinge-binding capability of the 2-aminothiazole moiety with the structural rigidity and vector versatility of a pyridine core.

Crucially, the "bromine" handle on the pyridine ring (typically at the C3 or C5 position relative to the thiazole linkage) serves as a strategic Late-Stage Functionalization (LSF) point.[1] This allows medicinal chemists to rapidly generate libraries of Type I (ATP-competitive) or Type II (DFG-out) inhibitors by coupling aryl, heteroaryl, or solubilizing groups to the core without rebuilding the entire scaffold.[1]

This guide provides a comprehensive workflow for synthesizing this core, functionalizing the bromine handle, and validating the resulting inhibitors using industry-standard biochemical assays.

Structural Logic & Mechanism of Action[2]

To effectively apply this scaffold, one must understand its binding mode.

  • The Hinge Binder: The thiazole nitrogen and the C2-amine (or amide) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met residue in EGFR, Val in CDK).

  • The Spacer (Pyridine): The pyridine ring orients the molecule within the ATP pocket.

  • The Vector (Bromine): The bromine atom is positioned to direct substituents toward the Solvent Front or the Hydrophobic Back Pocket (Gatekeeper region), depending on the specific substitution pattern (e.g., 3-bromo vs. 5-bromo).[1]

Figure 1: Pharmacophore Map & Synthetic Logic

Pharmacophore Core Bromopyridinyl-Thiazole Core Scaffold Hinge Hinge Binding (Thiazole N + NH2) Core->Hinge Intrinsic Vector LSF Handle (Pyridyl-Bromide) Core->Vector Intrinsic Target_A Solvent Front (Solubility/Selectivity) Vector->Target_A Suzuki Coupling (R-B(OH)2) Target_B Back Pocket (Potency/Affinity) Vector->Target_B Buchwald-Hartwig (R-NH2)

Caption: The modular logic of the bromopyridinyl-thiazole scaffold. The bromine handle allows divergent synthesis toward distinct kinase pocket regions.

Protocol A: Modular Synthesis of the Core Scaffold

This protocol describes the synthesis of 4-(3-bromopyridin-2-yl)thiazol-2-amine , a versatile building block.[1] The method utilizes the Hantzsch Thiazole Synthesis , which is robust and scalable.

Reagents & Equipment
  • Precursor: 1-(3-Bromopyridin-2-yl)ethanone (CAS: 111045-66-8).[1]

  • Reagents: Bromine (

    
    ), Thiourea, Ethanol (EtOH), Triethylamine (
    
    
    
    ).[1]
  • Equipment: Reflux condenser, LC-MS, Flash Chromatography system.

Step-by-Step Methodology
  • 
    -Bromination of the Ketone: 
    
    • Dissolve 1-(3-Bromopyridin-2-yl)ethanone (1.0 eq) in

      
       or glacial acetic acid.
      
    • Add

      
       (1.0 eq) dropwise at 0°C.
      
    • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC for the disappearance of starting ketone.

    • Note: This generates the

      
      -bromo ketone intermediate. It is lachrymatory and unstable; proceed immediately to cyclization.
      
  • Hantzsch Cyclization:

    • Dissolve the crude

      
      -bromo ketone in Ethanol (0.5 M concentration).
      
    • Add Thiourea (1.2 eq).[1]

    • Reflux the mixture for 2–4 hours. A precipitate (HBr salt of the product) often forms.

    • Cool to RT. Filter the solid or concentrate the solvent.

  • Workup & Neutralization:

    • Suspend the solid in water. Adjust pH to ~9 using saturated

      
       or dilute 
      
      
      
      .
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

      
      .
      
    • Checkpoint: Verify mass (M+H) via LC-MS.[1] The bromine isotope pattern (1:1 ratio of M and M+2) should be clearly visible.

  • Late-Stage Functionalization (Suzuki Coupling):

    • Purpose: To replace the Pyridyl-Br with an aryl/heteroaryl group.

    • Mix Core (1.0 eq), Boronic Acid (1.2 eq),

      
       (0.05 eq), and 
      
      
      
      (3.0 eq) in Dioxane/Water (4:1).[1]
    • Degas with Nitrogen for 5 mins.

    • Heat at 90°C for 4–12 hours.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

Once the library is synthesized, evaluate potency against a panel of kinases (e.g., CDK4, PI3K, or c-Met).[1] This protocol uses the Promega ADP-Glo™ platform, a luminescent assay measuring ADP generation.

Experimental Design
  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.[1]
  • Controls:

    • Max Signal: Enzyme + Substrate + ATP (No Inhibitor).[1]

    • Min Signal: Substrate + ATP (No Enzyme).[1]

    • Reference: Staurosporine (Broad spectrum inhibitor).[1]

Workflow
  • Compound Preparation:

    • Prepare 10 mM stocks of bromopyridinyl-thiazole derivatives in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Transfer 50 nL of compound to a 384-well white low-volume plate (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2

      
      L of Kinase Enzyme (optimized concentration, typically 1–5 nM).[1]
      
    • Incubate for 10 mins at RT (allows compound to bind).

    • Add 2

      
      L of Substrate/ATP mix (ATP at 
      
      
      
      apparent).[1]
    • Incubate at 25°C for 60 minutes.

  • Detection:

    • Add 4

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP).[1] Incubate 40 mins.
      
    • Add 8

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase light).[1] Incubate 30 mins.
      
    • Read Luminescence on a plate reader (e.g., EnVision).[1]

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to determine

      
      .[1]
      

Figure 2: Assay Workflow & Data Logic

AssayWorkflow cluster_0 Reaction Assembly cluster_1 Signal Generation Step1 Compound (DMSO) + Kinase Step2 Add ATP/Substrate (Start Reaction) Step1->Step2 10 min Pre-incubation Step3 ADP-Glo Reagent (Deplete ATP) Step2->Step3 60 min Kinase Rxn Step4 Detection Reagent (ADP -> Light) Step3->Step4 40 min Depletion Result Data Analysis (IC50 Calculation) Step4->Result Luminescence Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay used to validate inhibitor potency.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Bromine is sterically hindered (e.g., 3-position).[1]Switch to S-Phos or X-Phos precatalysts (Buchwald ligands) to boost reactivity at hindered centers.[1]
Compound Precipitation Thiazole ring is flat/hydrophobic ("Brick dust").[1]Introduce solubilizing groups (e.g., morpholine, piperazine) on the aryl ring attached via the Suzuki coupling.
High Assay Background Compound fluorescence or Luciferase inhibition.Use a counter-screen without kinase (Enzyme-free control) to flag false positives (luciferase inhibitors).
Poor Cellular Potency Low permeability.Check cLogP . If >4, add polar groups to the pyridine or thiazole side chains to improve cell entry.

References

  • BenchChem. Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

  • Wang, S., et al. (2004).[1][2] 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity.[1][2] Journal of Medicinal Chemistry.

  • Rana, S., et al. (2017).[1] Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors.[1][3] Journal of Medicinal Chemistry.

  • Lv, P.C., et al. (2020).[1] Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors.[1][4] MDPI Molecules.

  • Jakopin, Z. (2020).[1][5] 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][4][6]

Sources

Cell viability assays (MTT, SRB) for pyridine-thiazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Cell Viability Assays (MTT vs. SRB) for Pyridine-Thiazole Hybrid Compounds

Executive Summary

Pyridine-thiazole hybrids represent a privileged scaffold in medicinal chemistry, widely investigated for their kinase inhibitory and DNA-intercalating properties in anticancer research. However, their specific physicochemical properties—namely high lipophilicity, intrinsic fluorescence, and potential redox activity—pose distinct challenges for standard cytotoxicity screening.

This Application Note provides a critical comparative analysis of MTT (Metabolic) and SRB (Biomass) assays specifically for pyridine-thiazole derivatives. While MTT is ubiquitous, we recommend the SRB assay as the primary screen for this compound class to eliminate metabolic artifacts and redox interference common to thiazole rings.

Strategic Assay Selection: MTT vs. SRB

The choice between MTT and SRB is not merely a matter of preference but of chemical compatibility.

The Pyridine-Thiazole Challenge
  • Redox Interference (MTT Risk): Thiazole moieties can possess reductive potential.[1] In the MTT assay, tetrazolium salts are reduced to formazan by mitochondrial dehydrogenase.[1] However, electron-rich nitrogen/sulfur centers in pyridine-thiazoles can non-enzymatically reduce MTT, yielding false positives (apparent viability in dead cells).

  • Intrinsic Chromophores: Many pyridine-thiazole derivatives are yellow or orange solids. This overlaps with the absorbance spectrum of the MTT reagent (yellow) or the SRB dye (pink/red), necessitating strict background subtraction.

  • Solubility: These hybrids are often highly lipophilic. The SRB assay, which fixes cells with Trichloroacetic Acid (TCA), is less sensitive to compound precipitation during the readout phase compared to the live-cell incubation required for MTT.

Decision Matrix

Use the following logic to select your assay:

AssaySelection Start Start: Pyridine-Thiazole Compound Screening Q1 Does the compound have intrinsic color or fluorescence? Start->Q1 Q2 Is the compound a potential Redox cycler (e.g., thiol groups)? Q1->Q2 No SRB SRB Assay (Total Protein/Biomass) Q1->SRB Yes (Avoids optical interference) MTT MTT Assay (Metabolic Activity) Q2->MTT No Q2->SRB Yes (Avoids chemical reduction) Warning Control: Media + Drug + MTT (Check for abiotic reduction) MTT->Warning Requires Cell-Free Control

Figure 1: Decision Logic for Assay Selection. For Pyridine-Thiazole scaffolds, SRB is generally the robust choice to avoid false viability signals.

Pre-Assay Preparation: Solubility & DMSO Handling

Pyridine-thiazole compounds often precipitate in aqueous culture media, causing "crystal artifacts" that scatter light and skew absorbance readings.

  • Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10–50 mM. Sonicate if necessary.

  • Working Solutions:

    • Dilute the stock into culture media immediately prior to treatment.

    • Critical Limit: Ensure final DMSO concentration is

      
       (v/v). For sensitive lines (e.g., neuroblastoma), keep 
      
      
      
      .
    • Visual Check: Inspect wells under a microscope 1 hour after treatment. If needle-like crystals (drug precipitation) are visible, the concentration is too high; data will be invalid.

Protocol A: Sulforhodamine B (SRB) Assay (Recommended)

Based on the NCI-60 Screening Methodology.

Mechanism: SRB is a bright pink aminoxanthene dye that binds electrostatically to protein basic amino acid residues under acidic conditions. It is linear, stable, and independent of mitochondrial function.

Materials
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.[2][3]

  • Solubilizer: 10 mM Tris base (pH 10.5).

Step-by-Step Workflow
  • Seeding: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add pyridine-thiazole compounds (serial dilutions). Include a Vehicle Control (Media + DMSO) and a Background Control (Media only, no cells).

  • Fixation (Critical Step):

    • Without removing media, gently layer 50 µL of cold 50% TCA (final concentration ~10%) on top of each well.

    • Incubate at 4°C for 1 hour . (Low temp promotes firm protein fixation).

  • Washing:

    • Discard supernatant.[3] Wash plates 4x with slow-running tap water.

    • Dry: Allow plates to air-dry completely at room temperature (essential for dye binding).

  • Staining:

    • Add 100 µL of 0.4% SRB solution.[2][3] Incubate 10–30 mins at Room Temp.

    • Note: Protect from strong light if your compound is photosensitive.

  • Destaining:

    • Wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air dry plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 10 mins.

  • Readout: Measure Absorbance (OD) at 510 nm .

SRB_Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Fixation & Stain cluster_2 Phase 3: Analysis Seed Seed Cells (Day 0) Treat Add Compound (Day 1) Seed->Treat Fix Add TCA (4°C) Fix Proteins Treat->Fix Wash1 Wash (Water) & Dry Fix->Wash1 Stain Stain (SRB) Acidic pH Wash1->Stain Wash2 Wash (Acetic Acid) Remove Unbound Stain->Wash2 Solubilize Tris Base (pH 10.5) Wash2->Solubilize Read Read OD 510 nm Solubilize->Read

Figure 2: SRB Assay Workflow. The fixation step (Red) stops biological activity, preserving the biomass for staining.

Protocol B: MTT Assay (Alternative)

Use only if metabolic data is specifically required.

Mechanism: Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductases.

Critical Controls for Pyridine-Thiazoles
  • Abiotic Control: Mix Media + Compound (highest concentration) + MTT (No cells). If this turns purple, the compound is chemically reducing the MTT. Stop and switch to SRB.

Step-by-Step Workflow
  • Treatment: Incubate cells with compounds for desired time (24–72h).[4]

  • MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL).[5]

  • Incubation: Incubate 3–4 hours at 37°C.

    • Observation: Check for purple crystals. If crystals form in the media outside the cells, it indicates chemical interference.

  • Solubilization: Remove media carefully. Add 150 µL DMSO.

  • Readout: Measure OD at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Calculate % Cell Viability using the following formula:



Table 1: Troubleshooting Guide

IssueProbable CauseSolution
High Background (SRB) Inefficient washing of unbound dye.Ensure 4x washes with 1% Acetic Acid.
False Positive (MTT) Compound reduces MTT chemically.Switch to SRB assay.[2][6]
High Variance (CV > 10%) Crystal precipitation of drug.Check solubility limit; lower max concentration.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; do not use for data.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[6][7] Nature Protocols, 1, 1112–1116. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen.[2][8] Nature Reviews Cancer, 6, 813–823. Link

  • Keepers, Y. P., et al. (1991).[9] Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.[9] Link

  • Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer Agents. Molecules, 20(1), 1357-1376. (Example of Pyridine-Thiazole application). Link

Sources

In vitro testing of 4-(5-Bromopyridin-2-yl)-1,3-thiazole on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of the 4-(5-Bromopyridin-2-yl)-1,3-thiazole Scaffold in Cancer Drug Discovery

Abstract & Scientific Context

The compound This compound represents a "privileged scaffold" in medicinal chemistry. The fusion of a thiazole ring with a pyridine moiety creates a bi-heteroaromatic system capable of diverse non-covalent interactions (hydrogen bonding,


-

stacking) within biological pockets.

While often utilized as a high-value intermediate—where the C5-bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings—the scaffold itself possesses intrinsic biological activity. Literature indicates that thiazole-pyridine hybrids frequently act as kinase inhibitors (targeting EGFR, VEGFR, or ROCK pathways) or DNA intercalators.

This Application Note provides a standardized workflow for the solubilization, cytotoxic screening, and mechanistic validation of this scaffold on cancer cell lines. It addresses the specific challenges of testing hydrophobic heteroaromatic fragments, ensuring data reproducibility and eliminating false positives caused by precipitation.

Chemical Properties & Handling

  • Compound: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.11 g/mol

  • Predicted LogP: ~2.5–3.0 (Moderate Hydrophobicity)

  • Solubility Profile: Poorly soluble in water; soluble in DMSO, DMF.

Critical Caution: The planarity of this molecule promotes aggregation in aqueous media. Improper solubilization will lead to micro-precipitation in the cell culture well, causing "false toxicity" readings in colorimetric assays (crystals block light) or "false inactivity" (compound not bioavailable).

Experimental Workflow Overview

The following flowchart outlines the critical path from solid compound to validated biological data.

G Stock Stock Preparation (DMSO, 10-20 mM) QC Solubility QC (Microscopy Check) Stock->QC Visual Inspection QC->Stock Precipitate? Sonicate/Warm Dilution Serial Dilution (Serum-Free Media) QC->Dilution No Precipitate Screen Primary Screen (MTT/SRB Assay) Dilution->Screen 72h Incubation Hit Hit Validation (IC50 Calculation) Screen->Hit Dose-Response Mechanism Mechanism Study (Flow Cytometry) Hit->Mechanism Selectivity Index > 2

Figure 1: Operational workflow for evaluating thiazole-pyridine derivatives.

Protocol 1: Stock Preparation & Solubilization

Objective: To generate a stable stock solution free of micro-aggregates.

Materials:

  • Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Vortex mixer and Ultrasonic water bath.

  • 0.22

    
    m PTFE syringe filter (Optional, use only if sterility is compromised).
    

Procedure:

  • Weighing: Weigh approximately 2–5 mg of this compound into a sterile glass vial (avoid plastic microfuge tubes for long-term storage of hydrophobic stocks to prevent leaching).

  • Calculation: Calculate the volume of DMSO required to reach a 20 mM concentration.

    • Formula:

      
      
      
  • Dissolution: Add the calculated DMSO. Vortex vigorously for 30 seconds.

  • Sonication: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Self-Validating Step: Before adding to cells, dilute 1


L of stock into 1 mL of culture media (1:1000 dilution). Hold up to a light source or check under a microscope (10x). If the solution turns cloudy or crystals appear, the compound has crashed out.  You must lower the stock concentration or use an intermediate dilution step.

Protocol 2: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) on cancer cell lines (e.g., HeLa, MCF-7, A549).

Why MTT? While CCK-8 is less toxic, MTT is the gold standard for hydrophobic small molecules as it requires a solubilization step (DMSO) at the end, which ensures any precipitated drug is also redissolved, preventing light scattering interference.

Procedure:

  • Seeding: Seed cancer cells in 96-well plates at 3,000–5,000 cells/well in 100

    
    L complete media. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in culture media.

    • Range: 0.1

      
      M to 100 
      
      
      
      M (Logarithmic spacing: 0.1, 0.3, 1, 3, 10, 30, 100).
    • DMSO Control: Ensure the final DMSO concentration is constant (e.g., 0.5%) across all wells, including the vehicle control.

    • Positive Control: Doxorubicin or Cisplatin (10

      
      M).
      
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
    
  • Solubilization: Carefully aspirate media. Add 150

    
    L of DMSO to dissolve crystals. Shake plate for 10 mins.
    
  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability:



Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol 3: Mechanistic Validation (Apoptosis)

If the IC50 is < 10


M, the mechanism must be validated to distinguish between necrosis (toxic bursting) and apoptosis (programmed death, desired for drugs).

Method: Annexin V-FITC / Propidium Iodide (PI) Staining.[1]

Hypothetical Pathway: Thiazole-pyridines often inhibit kinases, leading to cell cycle arrest and subsequent apoptosis.

Pathway Compound 4-(5-Bromopyridin-2-yl) -1,3-thiazole Target Target Kinase (e.g., EGFR/ROCK/CDK) Compound->Target Inhibition Cycle Cell Cycle Arrest (G2/M Phase) Target->Cycle Downstream Effect Caspase Caspase 3/7 Activation Cycle->Caspase Signal Apoptosis Apoptosis (PS Externalization) Caspase->Apoptosis Execution

Figure 2: Hypothesized mechanism of action for thiazole-pyridine scaffolds.[2]

Procedure:

  • Treat cells (6-well plate) with the compound at IC50 and 2x IC50 for 24 hours.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Resuspend in Annexin Binding Buffer.

  • Add 5

    
    L Annexin V-FITC and 5 
    
    
    
    L PI. Incubate 15 min in dark.
  • Analyze via Flow Cytometry.

    • Q4 (Annexin-/PI-): Live

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism)

    • Q2 (Annexin+/PI+): Late Apoptosis

    • Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity)

Troubleshooting & Optimization

ObservationProbable CauseSolution
High toxicity in Vehicle Control DMSO concentration > 1%Reduce final DMSO to < 0.5%.
Precipitation in wells Compound insolubility in aqueous mediaPre-dilute in serum-free media; warm media to 37°C before addition.
Variable IC50 values Evaporation in outer wellsFill edge wells with PBS (do not use for testing).
Low signal in MTT Low metabolic activity of cell lineSwitch to ATP-based assay (CellTiter-Glo) for higher sensitivity.

References

  • Gomha, S. M., et al. (2020).[3] "Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents." RSC Advances.

  • Al-Sanea, M. M., et al. (2020).[4] "Design, synthesis and biological evaluation of new pyridine-thiazole hybrids as potential anticancer agents."[4][5] Arabian Journal of Chemistry.

  • National Cancer Institute (NCI). (2023). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI DTP.

  • Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Precision Metallodrug Engineering: Protocols for Pyridine-Thiazole Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The integration of thiazole moieties into pyridine-based scaffolds creates a versatile


-donor system capable of tuning the redox potentials and lipophilicity of transition metal complexes. Unlike pure polypyridyl systems (e.g., 2,2'-bipyridine), the pyridine-thiazole (Py-Tz) pharmacophore introduces a "soft" sulfur atom adjacent to the coordination sphere, influencing metal-to-ligand charge transfer (MLCT) and enhancing membrane permeability for biological targets.

This guide details the end-to-end workflow for synthesizing and characterizing Py-Tz complexes with both kinetically inert (Ruthenium(II)) and labile (Copper(II)) metals. It addresses the specific challenges of solubility mismatch and isomer control, providing a validated pathway from ligand construction to biological assay.

Ligand Design & Synthesis: The Hantzsch Modification

Direct complexation requires high-purity ligands. The most robust method for generating the 2-(2-pyridyl)thiazole scaffold is the Hantzsch Thiazole Synthesis .

Protocol A: Modified Hantzsch Synthesis

Objective: Synthesis of 4-substituted-2-(2-pyridyl)thiazole ligands.

Reagents:

  • Pyridine-2-carbothioamide (1.0 eq)

  • 
    -Haloketone (e.g., 2-bromoacetophenone for phenyl derivatives) (1.1 eq)
    
  • Solvent: Absolute Ethanol (EtOH)

  • Base: NaHCO

    
     or Triethylamine (TEA)
    

Step-by-Step Workflow:

  • Solubilization: Dissolve pyridine-2-carbothioamide in absolute EtOH (0.1 M concentration).

  • Addition: Add the

    
    -haloketone dropwise at room temperature. Why: Controlling the addition rate prevents localized hotspots that lead to tarry polymeric byproducts.
    
  • Cyclization: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Precipitation: Cool to room temperature. If the hydrobromide salt precipitates, filter it. If not, neutralize with aqueous NaHCO

    
     to liberate the free base.
    
  • Purification: Recrystallize from EtOH/DMF (5:1) to ensure removal of unreacted thioamide, which can act as a competitive sulfur donor in subsequent metallation.

Metal Complexation Protocols

Protocol B: Inert Metal Complexation (Ruthenium(II))

Target: [(η6-p-cymene)Ru(Py-Tz)Cl]Cl (Piano-Stool Geometry) Challenge: Ru(II) is kinetically inert; ligand exchange requires energy and often a leaving group facilitator.

Methodology:

  • Precursor Prep: Dissolve [(η6-p-cymene)RuCl2]2 dimer (0.5 eq) and the Py-Tz ligand (1.0 eq) in dry Methanol or Dichloromethane (DCM).

  • Deoxygenation: Purge the solution with N

    
     for 15 minutes. Why: Ru(II) is susceptible to oxidation to Ru(III) in the presence of air/moisture, which alters magnetic properties and solubility.
    
  • Reaction:

    • Standard: Reflux at 65°C (MeOH) or 40°C (DCM) for 4–12 hours.

    • Microwave (High Throughput): 80°C, 50W, 15 minutes.

  • Anion Exchange (Optional but Recommended): To improve water solubility for bio-assays, add NH

    
    PF
    
    
    
    (2 eq) to precipitate the hexafluorophosphate salt, or use Amberlite resin to switch to the Chloride salt.
  • Isolation: Evaporate solvent to 10% volume; add cold diethyl ether to precipitate the complex.

Protocol C: Labile Metal Complexation (Copper(II))

Target: [Cu(Py-Tz)Cl2] Challenge: Fast kinetics can lead to polymeric species or bis-ligand [Cu(L)2] species if stoichiometry is not strictly controlled.

Methodology:

  • Stoichiometry: Dissolve CuCl

    
    ·2H
    
    
    
    O (1.0 eq) in Ethanol. Dissolve Py-Tz ligand (1.0 eq) separately in Ethanol/Chloroform (1:1).
  • Mixing: Add the metal solution to the ligand solution slowly.

    • Observation: Immediate color change (usually Green to Dark Green/Reddish-Brown) indicates coordination.

  • Incubation: Stir at room temperature for 2 hours. Note: Heating is rarely required and may promote solvolysis.

  • Filtration: The complex often precipitates directly. Filter and wash with cold ethanol to remove uncoordinated ligand.

Characterization & Validation

Trustworthiness in metallodrug synthesis relies on proving the coordination mode. The Pyridine-Thiazole system typically binds via the Pyridine-N and Thiazole-N (N,N'-chelation).

Diagnostic Data Table
TechniqueFeatureObservation (Free Ligand)Observation (Metal Complex)Interpretation

H NMR
Thiazole C5-H

8.0–8.2 ppm
Downfield shift (

> 0.2 ppm)
Loss of electron density due to N-coordination.

H NMR
Pyridine H-6

~8.6 ppm
Significant shiftProximity to the metal center (deshielding).
IR

~1600 cm

Shift to

10–20 cm

Change in bond order upon chelation.
UV-Vis MLCT BandAbsentNew band (400–600 nm)Metal-to-Ligand Charge Transfer (Ru/Cu specific).
Mass Spec Molecular Ion[L+H]

[M-Cl]

or [M-PF

]

Loss of labile chloride is common in ESI-MS.
Visualizing the Workflow

The following diagram illustrates the critical path from raw materials to validated complex.

G Start Raw Materials (Thioamide + Haloketone) Hantzsch Hantzsch Synthesis (Reflux EtOH) Start->Hantzsch Cyclization Ligand Py-Tz Ligand (Purified) Hantzsch->Ligand Cryst. DMF/EtOH Complex_Ru Ru-Complex (Piano Stool) Ligand->Complex_Ru +Ru / Reflux / N2 Complex_Cu Cu-Complex (Square Planar/Pyramidal) Ligand->Complex_Cu +Cu / RT / Stir Metal_Inert Ru(II) Dimer (Inert) Metal_Inert->Complex_Ru Metal_Labile Cu(II) Salt (Labile) Metal_Labile->Complex_Cu Validation Validation (NMR, X-ray, MTT) Complex_Ru->Validation Complex_Cu->Validation

Caption: Figure 1: Integrated synthesis workflow distinguishing between inert (Ru) and labile (Cu) complexation routes.

Biological Evaluation Protocols

For drug development professionals, the synthesis is only the precursor to the bio-assay.

Protocol D: In Vitro Cytotoxicity & ROS Generation

Rationale: Pyridine-thiazole complexes often act via DNA intercalation or mitochondrial disruption. Copper complexes specifically are known to generate Reactive Oxygen Species (ROS) via Fenton-like reactions.

  • Solubility Management:

    • Dissolve complexes in DMSO to make a 10 mM stock.

    • Dilute with culture media (RPMI/DMEM) immediately before use. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • MTT Assay (Viability):

    • Seed cancer cells (e.g., A549, MCF-7) at

      
       cells/well.
      
    • Incubate with complex (0.1–100

      
      M) for 48h.
      
    • Add MTT reagent; read absorbance at 570 nm.

  • ROS Detection (DCFDA Staining):

    • Incubate cells with the complex for 12h.

    • Add DCFDA (20

      
      M); incubate for 30 min.
      
    • Analyze via Flow Cytometry (FITC channel). Expectation: A right-shift in fluorescence intensity indicates oxidative stress.

Mechanism of Action Diagram

BioPathway Complex Metal-PyTz Complex (Extracellular) Entry Cellular Uptake (Passive/Active) Complex->Entry Target_DNA Target: DNA (Intercalation) Entry->Target_DNA Ru(II) Target_Mito Target: Mitochondria (Membrane Potential Loss) Entry->Target_Mito Lipophilic Cations Apoptosis Apoptosis (Cell Death) Target_DNA->Apoptosis ROS ROS Generation (Fenton Reaction) Target_Mito->ROS Cu(II) Redox Target_Mito->Apoptosis Cyt c Release ROS->Apoptosis

Caption: Figure 2: Pharmacological pathways of Py-Tz metallodrugs targeting DNA and Mitochondria.

References

  • Synthesis of Pyridine-Thiazole Hybrids: Arabian Journal of Chemistry. "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." (2020).

  • Ruthenium(II) Protocols: Journal of Medicinal Chemistry. "Synthesis, Anticancer Activity, and Genome Profiling of Thiazolo Arene Ruthenium Complexes." (2015).

  • Copper(II) Complexation: MDPI Molecules. "Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)pyridines—An Overview of Structural–Optical Relationships." (2025).

  • Hantzsch Reaction Mechanics: Wikipedia/Organic Chemistry Portal. "Hantzsch Pyridine Synthesis."

  • Biological Evaluation (ROS/MTT): Dalton Transactions. "A copper complex with a thiazole-modified tridentate ligand: synthesis... and anticancer activity."

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Bromopyridin-2-yl)-1,3-thiazole

[1]

Status: Operational Subject: Yield Optimization & Troubleshooting Target Molecule: this compound CAS RN: (Analogous derivatives often indexed; specific CAS depends on salt form)

Diagnostic: Identify Your Yield Killer

Before optimizing, identify which pathway you are utilizing.[1] The synthesis of pyridyl-thiazoles typically fails due to one of two specific "Yield Traps."

PathwayPrimary "Yield Trap"Symptom
Route A: Hantzsch Synthesis

-Bromination Selectivity
Crude NMR shows mixtures of mono-bromo, di-bromo, and unreacted ketone.[1] Product is a "tar" after cyclization.
Route B: Suzuki Coupling Protodeboronation Low conversion of the thiazole boronate; formation of de-borylated thiazole side products.

Route A: The Modified Hantzsch Synthesis (Recommended for Scale)

The classical Hantzsch reaction involves condensing an

Phase 1: The -Bromination Bottleneck

The Problem: Direct bromination of 2-acetyl-5-bromopyridine using

1The Fix:N-Bromosuccinimide (NBS) with p-Toluenesulfonic Acid (PTSA)11

Optimized Protocol:

  • Reagents: 2-Acetyl-5-bromopyridine (1.0 eq), NBS (1.05 eq), PTSA (0.1 eq).

  • Solvent: Acetonitrile (MeCN). Note: Avoid acetic acid; MeCN allows for lower temperatures.[1]

  • Condition: Reflux for 6–12 hours. Monitor via TLC/LCMS.

  • Critical Step: Upon completion, cool to 0°C. The succinimide byproduct will precipitate.[1] Filter it off before aqueous workup. This prevents emulsions.

Phase 2: The Cyclization (The Thioformamide Problem)

The Problem: You need an unsubstituted thiazole (C2-H).[2] Thioformamide is unstable and foul-smelling.[1] Using it directly often results in low yields due to decomposition before reaction. The Solution: Use the Thiourea


 Deamination Strategy1
Step 2a: Cyclization with Thiourea[1]
  • Reaction: React the

    
    -bromoketone (from Phase 1) with Thiourea (1.2 eq) in Ethanol at reflux.
    
  • Result: Precipitates 2-amino-4-(5-bromopyridin-2-yl)thiazole hydrobromide .

  • Yield Check: This step should be nearly quantitative (>90%). If not, your bromoketone was impure.[1]

Step 2b: Deamination (Sandmeyer-type)

To remove the amine and get the target 1,3-thiazole:[1]

  • Dissolve: The 2-aminothiazole in THF.

  • Add: Isoamyl nitrite (1.5 eq) dropwise at 60°C.

  • Mechanism: This generates the diazonium species in situ, which undergoes radical reduction (hydrogen abstraction from THF) to yield the C2-H thiazole.[1]

Visualization: The Hantzsch Workflow

HantzschOptimizationStart2-Acetyl-5-bromopyridineBrominationBromination(NBS/PTSA, MeCN)Start->BrominationIntermedα-BromoketoneBromination->IntermedBranchTargetSubstituent?Intermed->BranchRouteDirectDirect Thioformamide(Unstable/Low Yield)Branch->RouteDirectDirectRouteThioureaThiourea Cyclization(High Yield)Branch->RouteThioureaTwo-Step (Recommended)Final4-(5-Bromopyridin-2-yl)-1,3-thiazoleRouteDirect->Final<40% YieldAminothiazole2-AminothiazoleIntermediateRouteThiourea->AminothiazoleDeaminationDeamination(Isoamyl Nitrite/THF)Aminothiazole->DeaminationDeamination->Final

Figure 1: Comparison of the direct Hantzsch route versus the recommended Thiourea-Deamination pathway for maximizing yield.

Route B: Suzuki Cross-Coupling (Precision Method)[1]

If you require the Suzuki route (e.g., for late-stage functionalization), you are likely coupling 2,5-dibromopyridine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole .[1]

The Failure Mode: Regioselectivity & Stability
  • Regioselectivity: 2,5-Dibromopyridine reacts preferentially at the C2 position (adjacent to Nitrogen) due to electronic activation.[1] This is good; it gives the correct regioisomer.

  • Boronate Instability: Thiazole-4-boronic esters are prone to protodeboronation (losing the Boron group before coupling) in aqueous base.

Optimized Suzuki Protocol

To prevent protodeboronation, use anhydrous conditions or a masked boronate .[1]

ParameterStandard Condition (Avoid)High-Yield Condition (Use)
Catalyst


(Robust, handles N-coordination better)
Base

(aq)

or

(Solid/Anhydrous)
Solvent DMF/Water1,4-Dioxane (Anhydrous)
Temperature 100°C80°C (Lower temp reduces deboronation)

Pro Tip: If the thiazole boronate is too unstable, switch to the MIDA boronate of the thiazole. MIDA boronates slow-release the active species, maintaining a low concentration of the sensitive boronic acid, which matches the turnover rate of the catalyst.[1]

Purification & Isolation Guide

Thiazoles and pyridines are both basic nitrogen heterocycles. They streak on silica gel, leading to yield loss during column chromatography.[1]

Troubleshooting the Workup:

  • Issue: Product sticks to the column.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10

    
     60:40).
    
  • Alternative: If the product is the 2-aminothiazole intermediate (from Route A), it is acid-soluble.[1] Isolate by precipitation: pour the reaction mixture into cold 5%

    
    . The free base will precipitate out. Filter and wash with water.[3]
    

FAQ: Troubleshooting Specific Scenarios

Q: My


-bromination reaction turned black/tarry. What happened?A:

Switch to NBS/PTSA in Acetonitrile

Q: In the Suzuki coupling, I see the starting 2,5-dibromopyridine and "thiazole" but no product. A: The "thiazole" you see is likely the de-borylated byproduct (thiazole with H instead of Bpin). This confirms protodeboronation . Switch to anhydrous conditions (Dioxane/

Q: Can I use thioacetamide instead of thiourea? A: Only if you want a methyl group at the 2-position of the thiazole. Thioacetamide yields 2-methyl-4-(5-bromopyridin-2-yl)thiazole .[1] For the unsubstituted parent, you must use the thiourea/deamination route or a thioformamide surrogate.

References

  • Benchchem. "An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone."[1][4] (Demonstrates the NBS/PTSA bromination protocol for pyridine derivatives). [1]

  • Asian Journal of Organic & Medicinal Chemistry. "Environmentally benign approach for the synthesis of α-bromo aromatic ketones using N-bromosuccinimide." (Validates NBS over liquid Bromine for yield improvement).

  • Chem Help Asap. "Hantzsch Thiazole Synthesis." (General mechanism and thiourea precipitation protocols).

  • MDPI (Molecules). "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... Optimization." (Provides catalyst screening data supporting Pd(dppf)Cl2 and anhydrous bases for heteroaryl couplings).

  • Royal Society of Chemistry (RSC). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."[5] (Discusses the impact of acid catalysts like PTSA on yield).

Overcoming poor solubility of pyridine-thiazole compounds in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-THZ-SOL-001 Subject: Overcoming precipitation and artifacts in biological assays for pyridine-thiazole scaffolds. Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The pyridine-thiazole scaffold is a privileged structure in drug discovery (e.g., kinase inhibitors), but it suffers from a specific physicochemical flaw: "Molecular Flatland." The planar nature of both the pyridine and thiazole rings facilitates strong


-

stacking interactions, resulting in high crystal lattice energy (high melting point) and poor aqueous solubility.

This guide addresses the two critical failure modes caused by this insolubility:

  • False Negatives: Compound precipitates, lowering the effective concentration below the

    
    .
    
  • False Positives: Compound forms colloidal aggregates that sequester enzymes, mimicking inhibition.[1]

Module 1: Diagnostic Protocols

How do I confirm solubility is the problem?

Q: My


 curves are flattening out at high concentrations. Is this precipitation? 
A:  Likely. This is the hallmark of "crash-out." As you increase concentration, the compound exceeds its kinetic solubility limit and precipitates. The free concentration remains static, flattening the curve.

Standard Operating Procedure: Kinetic Solubility Assessment Do not rely on visual inspection; micro-precipitates are invisible to the naked eye. Use this nephelometry-based protocol.

  • Preparation: Prepare a 10 mM stock of your compound in 100% DMSO.

  • Dilution Series: Create a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of your exact assay buffer (final 1% DMSO).
  • Incubation: Shake for 90 minutes at room temperature (or assay temp).

  • Read: Measure forward light scattering (Nephelometry) or Absorbance at 620 nm (turbidity).

  • Analysis: A spike in signal indicates the "Critical Precipitation Concentration."

Decision Matrix:

Observation Diagnosis Action

| Signal spike at < 10


M  | Critical Solubility Issue | Go to Module 2 (Solvent Engineering) |
| Signal spike at > 100 

M
| Soluble enough for most assays | Proceed to Module 3 (Aggregation Check) | | No spike, but high activity | Potential False Positive | Go to Module 3 (Aggregation Check) |
Module 2: Solvent Engineering & Formulation

How do I keep it in solution?

Q: Can I just increase the DMSO concentration? A: Only within strict limits. Pyridine-thiazoles are hydrophobic; adding water to a DMSO stock creates a supersaturated solution that is thermodynamically unstable.

DMSO Tolerance Limits (Reference Guide)

Assay Type Max DMSO % Risk of Exceeding
Cell-Based (Mammalian) 0.1% - 0.5% Membrane permeabilization, cytotoxicity.
Enzymatic (Robust) 2% - 5% Enzyme denaturation, unfolding.

| Protein-Protein Interaction | 1% - 2% | Interface disruption. |

Advanced Protocol: Cyclodextrin Complexation If DMSO limits are hit, use Sulfobutylether-


-Cyclodextrin (SBE-

-CD) or HP-

-CD. The pyridine ring fits snugly into the hydrophobic cavity of

-cyclodextrin, shielding it from water while the hydrophilic exterior ensures solubility.
  • Protocol: Replace standard assay buffer with buffer containing 0.5% - 2% (w/v) HP-

    
    -CD .
    
  • Note: Verify that the cyclodextrin does not sequester your target protein or compete for the active site.

Q: Will acidifying the buffer help? A: Theoretically, yes, but practically risky.

  • The Chemistry: Pyridine has a

    
     of ~5.[2]2. At pH 7.4 (standard bioassay), it is uncharged (neutral) and hydrophobic. Lowering pH to < 5.0 protonates the nitrogen, forming a soluble cation.
    
  • The Problem: Most enzymes and cells cannot tolerate pH 5.0.

  • The Workaround: Use salt forms (Mesylate or Tosylate) for the stock solution to ensure the initial 10 mM is dissolved. However, be aware that upon dilution into pH 7.4 buffer, the "free base" may still precipitate if the capacity is exceeded.

Module 3: The "Shoichet" Aggregation Artifact

Is my compound a "Promiscuous Inhibitor"?

Q: I have a potent hit (


 = 500 nM), but the SAR is flat. What's wrong? 
A:  You likely have Colloidal Aggregation .
Planar aromatic compounds (like pyridine-thiazoles) often self-assemble into 100-400 nm colloids. These colloids adsorb proteins non-specifically, inhibiting them.[3][4][5] This was famously characterized by Brian Shoichet's lab.

The Detergent Validation Test (Mandatory for this scaffold) To distinguish true inhibition from aggregation, you must run a "Detergent Sensitivity" assay.

  • Control Arm: Run your standard

    
     assay.
    
  • Test Arm: Run the same assay with 0.01% Triton X-100 (or 0.005% Tween-80) added to the buffer.

  • Compare:

ResultInterpretation

remains unchanged
True Inhibitor. The detergent prevented aggregation, but the molecule still bound the target.

increases significantly (e.g., >10x shift)
Artifact. The detergent broke up the colloid, revealing the monomer is inactive.
Visual Troubleshooting Guide

SolubilityTroubleshooting Start Issue: Low Potency or Flat SAR in Bioassay CheckPrecip Step 1: Kinetic Solubility Assay (Nephelometry/Turbidity) Start->CheckPrecip IsPrecip Is precipitate detected near IC50? CheckPrecip->IsPrecip SolventEng Step 2: Solvent Engineering - Reduce DMSO < 1% - Add HP-beta-Cyclodextrin IsPrecip->SolventEng Yes CheckAgg Step 3: Aggregation Check (Shoichet Protocol) IsPrecip->CheckAgg No SolventEng->CheckPrecip Re-test DetergentTest Run Assay +/- 0.01% Triton X-100 CheckAgg->DetergentTest TrueHit Result: True Binder (IC50 Unchanged) DetergentTest->TrueHit Potency Stable Artifact Result: Colloidal Artifact (Potency Disappears) DetergentTest->Artifact Potency Drops Formulation Advanced Formulation: - Salt Screen (Mesylate) - Liposomal delivery TrueHit->Formulation Optimize for In Vivo

Caption: Decision tree for distinguishing between solubility limits, colloidal aggregation artifacts, and true pharmacological inhibition.

References
  • Di, L., & Kerns, E. H. (2006).[6] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Seminal work on colloidal aggregation).

  • Irwin, J. J., et al. (2015).[3] An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Optimizing reaction conditions for Suzuki coupling of 4-(5-Bromopyridin-2-yl)-1,3-thiazole

[2]

References

  • Billingsley, K., & Buchwald, S. L. (2007).[2] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.[3]

  • Miyaura, N. (2002).[2] Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides.[1][2][4] In Topics in Current Chemistry.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society.[3]

  • Organic Chemistry Portal. (2024).[2] Suzuki Coupling: Mechanism and Recent Literature.[2][5]

Improving the stability of 4-(5-Bromopyridin-2-yl)-1,3-thiazole for experimental use

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(5-Bromopyridin-2-yl)-1,3-thiazole

Version: 1.0

Introduction: Understanding the Stability Challenges of this compound

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability of this compound and to offer practical solutions to common experimental challenges. This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] However, its utility can be compromised by stability issues that may lead to inconsistent experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the reliable use of this compound in your research.

The core structure, a pyridine ring linked to a thiazole ring, presents unique chemical properties. The thiazole ring itself is relatively stable due to its aromaticity.[3][4] However, the presence of a bromine atom on the pyridine ring introduces potential reactivity, particularly towards nucleophilic substitution and light-induced degradation.[5][6] Understanding these potential degradation pathways is crucial for maintaining the integrity of the compound throughout its experimental lifecycle.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems encountered during the use of this compound, followed by detailed explanations and step-by-step solutions.

Issue 1: Inconsistent Results in Biological Assays

Question: My biological assay results using this compound are highly variable between experiments. What could be the cause?

Answer: Inconsistent biological activity is often a primary indicator of compound degradation. The formation of impurities or a decrease in the concentration of the active parent compound can lead to unreliable data.

Causality: The bromopyridine moiety can be susceptible to nucleophilic attack from components in your assay buffer or cell culture media, especially at non-neutral pH or elevated temperatures.[5][7] Additionally, prolonged exposure to light during experimental setup can induce photochemical degradation.[6]

Troubleshooting Workflow:

Inconsistent_Results Inconsistent Biological Results Check_Purity 1. Verify Purity of Stock Solution (HPLC, qNMR) Inconsistent_Results->Check_Purity Degraded Stock Degraded Check_Purity->Degraded Impurity peaks present Stable Stock Stable Check_Purity->Stable Single peak, correct mass Prepare_Fresh 2. Prepare Fresh Stock Solution Degraded->Prepare_Fresh Modify_Assay 3. Modify Assay Protocol Stable->Modify_Assay Prepare_Fresh->Modify_Assay Re_evaluate 4. Re-evaluate Results Modify_Assay->Re_evaluate Successful Consistent Results Achieved Re_evaluate->Successful

Caption: Troubleshooting workflow for inconsistent biological results.

Step-by-Step Protocol:

  • Verify Stock Solution Purity:

    • Action: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[8][9][]

    • Rationale: HPLC will reveal the presence of any degradation products as separate peaks, while qNMR can provide an absolute purity assessment.[8]

  • Prepare Fresh Stock Solutions:

    • Action: If degradation is confirmed, discard the old stock and prepare a fresh solution immediately before use.

    • Rationale: This minimizes the time for potential degradation to occur.

  • Optimize Assay Conditions:

    • Action:

      • Minimize the exposure of the compound to light by using amber-colored vials and plates.

      • If possible, perform incubations at lower temperatures.

      • Evaluate the pH of your assay buffer; buffers with a pH closer to neutral (pH 7.0-7.4) are generally preferred.

    • Rationale: Reducing light exposure and temperature can slow down photochemical and thermal degradation processes. Extreme pH values can catalyze hydrolysis or other reactions.

  • Include a Positive Control:

    • Action: Run a well-characterized, stable compound with a similar mechanism of action in parallel.

    • Rationale: This helps to differentiate between compound instability and other experimental variabilities.

Issue 2: Precipitation of the Compound in Aqueous Buffers

Question: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?

Answer: Precipitation is a common issue for organic molecules with low aqueous solubility. The key is to maintain the compound's concentration below its solubility limit in the final assay medium.

Causality: this compound is a relatively nonpolar molecule, and its solubility in aqueous solutions is expected to be low. When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.

Solutions:

Strategy Description Pros Cons
Reduce Final Concentration Decrease the final concentration of the compound in the assay.Simplest approach.May not be feasible if high concentrations are required for the desired biological effect.
Increase DMSO Percentage Increase the final percentage of DMSO in the assay buffer.Can significantly improve solubility.High concentrations of DMSO can be toxic to cells and may interfere with some assays.
Use a Co-solvent Introduce a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) into the buffer.Can enhance solubility without high levels of DMSO.The co-solvent must be tested for compatibility with the assay and cell type.
Serial Dilutions Perform serial dilutions in a mixed solvent system (e.g., 50:50 DMSO:buffer) before the final dilution into the assay buffer.Gradual change in solvent polarity can prevent precipitation.More complex dilution scheme.

Recommended Protocol for Improving Solubility:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Perform an intermediate dilution in a 1:1 mixture of DMSO and your aqueous buffer.

  • Use this intermediate dilution for the final dilution into your assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects your assay (typically <0.5%).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5][11] A desiccator at 2-8°C is recommended. Exposure to light and moisture should be minimized.[6]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO or DMF.[1] For short-term storage (1-2 weeks), solutions can be kept at -20°C. For longer-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is recommended to avoid multiple freeze-thaw cycles. Always use amber-colored vials to protect from light.

Q3: What are the potential degradation pathways for this compound?

A3: The primary potential degradation pathways include:

  • Photodegradation: UV light can induce cleavage of the C-Br bond or reactions involving the thiazole ring.[6][12]

  • Nucleophilic Substitution: The bromine atom on the pyridine ring can be displaced by nucleophiles present in the solution, especially under basic conditions or upon heating.[13]

  • Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[14]

Compound This compound Photodegradation Photodegradation (UV Light) Compound->Photodegradation Nucleophilic_Sub Nucleophilic Substitution (e.g., OH-, H2O) Compound->Nucleophilic_Sub Oxidation Oxidation (Oxidizing Agents) Compound->Oxidation Debromination Debrominated Product Photodegradation->Debromination Ring_Cleavage Ring Cleavage Products Photodegradation->Ring_Cleavage Hydroxylation Hydroxylated Product Nucleophilic_Sub->Hydroxylation Sulfoxide Thiazole Sulfoxide Oxidation->Sulfoxide

Caption: Potential degradation pathways of this compound.

Q4: Which analytical techniques are best for assessing the purity and stability of this compound?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • HPLC-UV: Ideal for routine purity checks and identifying the presence of impurities.[9][]

  • LC-MS: Provides mass information for the parent compound and any degradation products, aiding in their identification.[15]

  • ¹H and ¹³C NMR: Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[8]

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Yes, avoid strong oxidizing agents, strong acids, and strong bases as they can promote degradation.[5][6] Also, be cautious with nucleophilic reagents that could potentially displace the bromine atom.

References

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 55(15), 6469–6480. Retrieved from [Link]

  • Jain, A. K., & Sharma, S. (2015). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydropyrazol-1-yl]-1,3-thiazole derivatives. International Journal of Chemical Sciences, 13(4), 1843-1850. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 141-153. Retrieved from [Link]

  • de Almeida, J. F., de Oliveira, L. G., & de Oliveira, A. B. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Chemistry Central Journal, 11(1), 1-11. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2023). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • ResearchGate. (2023). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Retrieved from [Link]

  • Lin, Y. H., & Fuh, M. R. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of food and drug analysis, 29(4), 629. Retrieved from [Link]

  • Ganapathi, K., & Venkataraman, K. (1945). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences-Section A, 22(6), 362-371. Retrieved from [Link]

  • Párkányi, C., Abdelhamid, A. O., Cheng, J. C. S., & Shawali, A. S. (1984). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section C: Crystal Structure Communications, 40(7), 1170-1172. Retrieved from [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6542. Retrieved from [Link]

  • Iqbal, M., & Bhatti, H. N. (2015). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Molecules, 20(8), 14358-14373. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathways for oxidative degradation of benzo[c][5][11]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. Retrieved from [Link]

  • Vlase, I., Măruțescu, L., Pătruț, E., & Limban, C. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(18), 4165. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(5-bromopyridin-2-yl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • MDPI. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([5][6][11]thiadiazole). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Benzo[1,2-d:4,5-d′]bis([5][6][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

  • MDPI. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

  • SciELO. (2022). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Profile: 4-(5-Bromopyridin-2-yl)-1,3-thiazole vs. Cisplatin

[1]

Executive Summary

The Verdict: While Cisplatin remains the clinical "gold standard" for solid tumors (testicular, ovarian, lung), it is limited by severe dose-dependent nephrotoxicity and acquired resistance. The synthetic hybrid 4-(5-Bromopyridin-2-yl)-1,3-thiazole (BPT) and its derivatives represent a next-generation class of organic intercalators/kinase inhibitors. Experimental data indicates that BPT analogs often exhibit superior Selectivity Indices (SI) —targeting carcinoma cells (IC50: 0.5–7.0 µM) with reduced impact on normal fibroblasts compared to Cisplatin.

Chemical & Mechanistic Profile

To understand the cytotoxicity differences, we must first contrast their distinct modes of action.

Cisplatin (The Heavy Hammer)
  • Class: Platinum-based coordination complex.

  • Mechanism: Enters cells via CTR1 (Copper Transporter 1). Inside the low-chloride cytoplasm, it undergoes aquation, becoming a potent electrophile. It binds covalently to the N7 position of purine bases (Guanine), forming 1,2-intrastrand crosslinks. This distorts DNA, blocking replication and transcription, triggering apoptosis.

  • Liability: It is indiscriminate. It attacks rapidly dividing normal cells (hair follicles, gut lining) and accumulates in the kidneys (nephrotoxicity).

This compound (The Targeted Scaffold)
  • Class: Heterocyclic Pyridine-Thiazole Hybrid.[1]

  • Mechanism:

    • DNA Interaction: The planar thiazole-pyridine system acts as a DNA intercalator or minor groove binder, disrupting topoisomerase function.

    • Halogen Bonding: The 5-Bromine substituent is critical. It enhances lipophilicity (logP) for membrane permeability and participates in halogen bonding with protein residues (e.g., kinases like EGFR or VEGFR), a feature lacking in non-halogenated analogs.

  • Advantage: Organic scaffolds are generally more easily metabolized than heavy metals, reducing long-term organ accumulation.

Comparative Cytotoxicity Data

The following data synthesizes performance metrics across key cancer cell lines.

Table 1: IC50 Values (µM) – Lower is More Potent

Cell LineTissue OriginCisplatin (Control)BPT Scaffold (Analog)*Performance Delta
A549 Lung Carcinoma12.65 ± 1.24.36 ± 0.53x More Potent
MCF-7 Breast Adenocarcinoma5.00 ± 0.80.57 ± 0.1~9x More Potent
HepG2 Liver Carcinoma8.40 ± 0.57.26 ± 0.4Comparable
WI-38 Normal Fibroblast6.72 ± 0.9> 50.0Safer (High Selectivity)
  • Data aggregated from recent SAR studies on 2-(thiazol-4-yl)pyridine derivatives [1][2][5].

Selectivity Index (SI) Analysis

The Selectivity Index (

  • Cisplatin SI: Typically < 2.0 (Narrow therapeutic window).

  • BPT Scaffold SI: Often > 5.0 (Indicates preferential toxicity to cancer cells).

Mechanistic Visualization

The following diagram illustrates the divergent pathways leading to cell death.

CytotoxicityPathwayscluster_0Extracellular Spacecluster_1Intracellular MechanismsCisplatinCisplatin(Pt Complex)AquationAquation(Cl- displacement)Cisplatin->AquationNecrosisNecrosis/Nephrotoxicity(Side Effect)Cisplatin->NecrosisOff-targetBPTBPT Hybrid(Organic Scaffold)IntercalationDNA Intercalation/Groove BindingBPT->IntercalationKinase_InhibKinase Inhibition(VEGFR/EGFR)BPT->Kinase_InhibDNA_AdductDNA Adducts(Intrastrand Crosslink)Aquation->DNA_AdductRep_BlockReplication BlockageDNA_Adduct->Rep_BlockApoptosisApoptosis(Cell Death)Rep_Block->ApoptosisTopo_PoisonTopoisomerase IIPoisoningIntercalation->Topo_PoisonKinase_Inhib->ApoptosisTopo_Poison->Apoptosis

Figure 1: Divergent mechanisms of action. Cisplatin relies on covalent DNA damage, while BPT utilizes non-covalent intercalation and kinase modulation.

Validated Experimental Protocol: MTT Cytotoxicity Assay

To replicate these findings, use the following self-validating protocol. This method corrects for common "edge effect" errors in microplate reading.

Reagents
  • Cell Lines: A549 (Lung), MCF-7 (Breast), WI-38 (Normal Control).

  • Compounds: Cisplatin (Sigma-Aldrich), BPT (Synthesized/Vendor).

  • Solvent: DMSO (Final concentration < 0.1%).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Critical: Fill outer perimeter wells with PBS (not cells) to prevent evaporation edge effects.

  • Treatment (Day 1):

    • Dissolve BPT in DMSO to create a 10 mM stock.

    • Perform serial dilutions (0.1 µM to 100 µM) in culture media.

    • Add 100 µL of drug solution to wells (Triplicate).

    • Include Vehicle Control (DMSO only) and Positive Control (Cisplatin).

  • Incubation:

    • Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition (Day 3/4):

    • Add 10 µL of MTT (5 mg/mL) to each well.

    • Incubate for 4 hours (purple formazan crystals form in viable cells).

  • Solubilization:

    • Aspirate media carefully.

    • Add 100 µL DMSO to dissolve crystals.

  • Readout:

    • Measure Absorbance (OD) at 570 nm.

    • Calculate Viability:

      
      .
      
Workflow Diagram

MTT_ProtocolSeedSeed Cells(5k/well)TreatDrug Treatment(Serial Dilution)Seed->TreatIncubateIncubate48-72hTreat->IncubateMTTAdd MTT(Formazan formation)Incubate->MTTReadRead OD 570nmCalculate IC50MTT->Read

Figure 2: Standardized MTT assay workflow for comparative cytotoxicity screening.

References

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. National Institutes of Health (PMC). [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules (MDPI). [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Pharmaceutica. [Link][2]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]

A Comparative Guide to the In Vivo Efficacy of Pyridine-Thiazole Derivatives in Murine Models of Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the fusion of pyridine and thiazole rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. These pyridine-thiazole derivatives are being actively investigated for a range of pharmacological activities, including anticancer and anti-inflammatory effects. For researchers and drug development professionals, understanding the in vivo performance of these compounds is critical for advancing promising candidates toward clinical evaluation.

This guide provides an in-depth, objective comparison of the in vivo anti-inflammatory efficacy of a series of pyridine-thiazole derivatives, specifically focusing on thiazolo[4,5-b]pyridin-2-ones. Drawing upon published experimental data, we will dissect their performance in a well-established murine model of acute inflammation, explain the rationale behind the experimental design, and explore the potential mechanisms underpinning their activity.

The Rationale for In Vivo Comparison: From Benchtop to Biological System

While in vitro assays provide valuable initial data on the cytotoxic or inhibitory potential of novel compounds, they cannot fully recapitulate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. Therefore, evaluation in robust animal models is an indispensable step in the drug discovery pipeline. The choice of a carrageenan-induced paw edema model in rats, a widely accepted and standardized method, allows for the direct assessment of the anti-exudative effects of novel compounds, providing a clear and quantifiable measure of their in vivo anti-inflammatory activity.[1][2]

Comparative In Vivo Anti-Inflammatory Efficacy of Thiazolo[4,5-b]pyridin-2-one Derivatives

A study by Chaban et al. provides a comprehensive in vivo comparison of eighteen novel thiazolo[4,5-b]pyridin-2-one derivatives.[1] The compounds were evaluated for their ability to reduce paw edema induced by carrageenan in rats, with the well-known nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen used as a positive control. The data reveals significant variation in efficacy based on the structural modifications of the parent molecule.

For the purpose of this guide, we will focus on a selection of these compounds to illustrate key structure-activity relationships.

Compound IDStructure% Protection from Inflammation
Ibuprofen (Reference Drug)58%
Compound 1 N-phenyl-acetamide derivative55%
Compound 2 N-(4-Chloro-phenyl)-acetamide derivative62%
Compound 7 3-(5-mercapto-[1][3][4]oxodiazole-2-yl-methyl) derivative48%
Compound 10 S-alkylation with ethyl 2-chloroacetate on Compound 765%
Compound 12 S-alkylation with 2-chloro-N-phenyl-acetamide on Compound 738%

Data synthesized from Chaban et al., 2021.[1]

From this comparative data, several key insights emerge:

  • Superior Efficacy: Notably, Compound 2 and Compound 10 demonstrated anti-inflammatory activity that surpassed the reference drug, Ibuprofen.[1] This highlights the potential for these novel pyridine-thiazole scaffolds to yield highly potent anti-inflammatory agents.

  • Impact of Substitution: The introduction of a chloro-substituent on the N-phenyl-acetamide moiety in Compound 2 led to a significant increase in activity compared to the unsubstituted Compound 1 .[1]

  • Influence of Further Derivatization: The derivatization of the mercapto-oxadiazole intermediate (Compound 7 ) showed variable outcomes. While S-alkylation with ethyl 2-chloroacetate (Compound 10 ) markedly enhanced the anti-inflammatory effect, alkylation with 2-chloro-N-phenyl-acetamide (Compound 12 ) resulted in a decrease in activity compared to the parent compound.[1]

Unraveling the Mechanism: Targeting the Inflammatory Cascade

The anti-inflammatory effects of many pyridine-thiazole derivatives are believed to be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38 MAPK).[2]

The Cyclooxygenase (COX) Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Thiazolopyridines Thiazolo[4,5-b]pyridines Thiazolopyridines->COX1_2 Inhibition

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In silico docking studies have suggested that thiazolo[4,5-b]pyridines may form stable complexes within the active sites of COX-1 and COX-2, thereby inhibiting their function.[2] This mechanism is shared by traditional NSAIDs like Ibuprofen.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The following is a detailed, step-by-step methodology for the in vivo evaluation of anti-inflammatory activity as described in the reference literature.[1] This protocol is provided for informational purposes and should be adapted and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

1. Animal Model:

  • Species: Wistar rats

  • Weight: 180-220 g

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment.

  • Housing: Standard housing conditions with free access to food and water.

2. Compound Administration:

  • Test Compounds: The pyridine-thiazole derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Dose: A standardized dose (e.g., 20 mg/kg) is administered intraperitoneally (i.p.).

  • Control Groups:

    • Vehicle control group (receives only the vehicle).

    • Positive control group (receives a reference drug, e.g., Ibuprofen at 50 mg/kg).

3. Induction of Inflammation:

  • Inducing Agent: 1% solution of carrageenan in saline.

  • Procedure: One hour after the administration of the test compounds, 0.1 mL of the carrageenan solution is injected into the subplantar tissue of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Timing: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Method: A plethysmometer is used to accurately measure the paw volume.

5. Data Analysis:

  • Calculation of Edema: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

  • Percentage Inhibition: The percentage inhibition of inflammation is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Wistar Rats) Compound_Admin Compound Administration (i.p.) (Test, Vehicle, Ibuprofen) Animal_Acclimation->Compound_Admin Compound_Prep Compound Preparation (Suspension in Vehicle) Compound_Prep->Compound_Admin Carrageenan_Injection Carrageenan Injection (Subplantar, Right Hind Paw) Compound_Admin->Carrageenan_Injection 1 hour Paw_Measurement Paw Volume Measurement (Plethysmometer at 1, 2, 3, 4h) Carrageenan_Injection->Paw_Measurement Data_Calculation Calculate Edema Volume Paw_Measurement->Data_Calculation Inhibition_Calculation Calculate % Inhibition Data_Calculation->Inhibition_Calculation

Conclusion and Future Directions

The in vivo data presented provides compelling evidence for the anti-inflammatory potential of thiazolo[4,5-b]pyridin-2-one derivatives. The superior performance of specific compounds compared to a standard NSAID underscores the value of this chemical scaffold in the development of new anti-inflammatory drugs. The structure-activity relationships suggested by these initial studies offer a roadmap for the rational design of next-generation analogues with improved potency and potentially more favorable safety profiles.

Future research should focus on elucidating the precise molecular targets of the most active compounds and evaluating their efficacy in chronic models of inflammation, such as collagen-induced arthritis. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to fully characterize the drug-like properties of these promising pyridine-thiazole derivatives and to determine their suitability for clinical development.

References

  • Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmacia, 68(4), 843-851. [Link]

  • Lozynskyi, A., & Lesyk, R. (2020). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 88(1), 8. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(5-Bromopyridin-2-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 4-(5-Bromopyridin-2-yl)-1,3-thiazole as a Halogenated Heterocyclic Organic Waste .

Strict segregation is required due to the bromine substituent. Disposal in non-halogenated waste streams (e.g., general organic solvents) is a critical compliance violation that risks equipment corrosion at incineration facilities and the release of hydrobromic acid (HBr) into the atmosphere. This compound must be directed to high-temperature incineration facilities equipped with acid gas scrubbers.

Chemical Profile & Hazard Assessment

Before handling waste, verify the risk profile. This compound combines the toxicity of pyridine derivatives with the environmental persistence of halogenated organics.

ParameterData / ClassificationOperational Implication
Chemical Class Halogenated HeteroaromaticDO NOT drain dispose. DO NOT mix with oxidizers.
Key Functional Groups Pyridine (N-heterocycle), Thiazole, BromineNitrogen and Halogen content dictates incineration method.
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhalation)Skin Irrit. 2 / Eye Irrit.[1][2][3] 2A Aquatic Acute 1 (Likely)High toxicity requires double containment. Marine pollutant potential requires zero-discharge protocols.
Waste Stream Halogenated Organic Must go into the "Halogenated" carboy/bin.
Incompatibilities Strong Oxidizers (e.g., Nitric Acid), Strong AcidsRisk of exothermic reaction or toxic fume generation (NOx, SOx, Br2).

Senior Scientist Insight: While the thiazole ring is generally stable, the bromopyridine moiety introduces specific disposal constraints. Pyridine derivatives are often pervasive odorants and can penetrate standard nitrile gloves over long exposure. Double-gloving and rapid containment of waste are recommended not just for safety, but to prevent lab contamination.

Critical Segregation Logic: The "Halogen Rule"

In waste management, the presence of the bromine atom on the pyridine ring is the deciding factor.

  • The Mechanism of Failure: If this compound is disposed of in a Non-Halogenated waste stream (often used for fuel blending), the combustion process generates Hydrobromic Acid (HBr). Standard fuel-blending incinerators are not equipped to scrub these acid gases, leading to regulatory fines and infrastructure damage.

  • The Correct Path: By segregating this into the Halogenated stream, you ensure it is sent to a facility with a rotary kiln and caustic scrubbers designed to neutralize HBr, SOx, and NOx.

Disposal Workflow (Decision Matrix)

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS protocols.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid ContainerSolid Containerize: Wide-mouth HDPE Jar (Double Bagged) Solid->ContainerSolid LabelSolid Label: 'Hazardous Waste - Toxic Solid' Constituents: Bromopyridyl-thiazole ContainerSolid->LabelSolid Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) LabelSolid->Disposal SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, Acetone, Ethyl Acetate) SolventCheck->NonHaloSolvent Segregation CRITICAL STEP: Segregate to Halogenated Stream HaloSolvent->Segregation NonHaloSolvent->Segregation FinalContainer Transfer to: Halogenated Waste Carboy Segregation->FinalContainer FinalContainer->Disposal

Figure 1: Decision tree for segregating brominated heteroaromatic waste. Note that even if dissolved in non-halogenated solvents (like Acetone), the presence of the solute forces the entire mixture into the Halogenated stream.

Detailed Operational Procedures

Protocol A: Solid Waste (Pure Compound or Silica Gel)

Applicability: Expired stocks, contaminated weighing boats, silica gel from column chromatography.

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it in the jar. This minimizes dust generation (inhalation hazard) when the container is eventually opened at the treatment facility.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Chemical Listing: Must write out "this compound". Do not use abbreviations or structure drawings alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste (Mother Liquors & Rinses)

Applicability: Reaction mixtures, filtrates, and rotary evaporator traps.

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., Piranha solution, Nitric acid waste) or reactive metals. Mixing brominated pyridines with oxidizers can generate toxic free bromine gas (

    
    ).
    
  • The 1% Rule: Even if the brominated compound is only 1% of the solution (e.g., dissolved in 99% Ethanol), the entire volume is now classified as Halogenated Waste.

  • Transfer:

    • Use a funnel to prevent dripping.

    • Pour into the container marked "HALOGENATED SOLVENTS."

    • Never pour into the "Non-Halogenated/Flammables" drum.

  • Rinsing: Triple rinse the original flask with a small amount of dichloromethane (DCM) or acetone and add the rinsate to the same halogenated waste container.

Emergency Response: Spills

Scenario: A 5g vial of solid this compound drops and shatters.

  • Evacuate & Ventilate: Clear the immediate area. If dust is visible, allow 10-15 minutes for settling or ventilation to clear airborne particles.

  • PPE Upgrade: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If dust is significant, use an N95 or P100 respirator.

  • Dry Clean-Up (Do not wet initially):

    • Cover the spill with a damp paper towel to suppress dust (do not flood it).

    • Scoop up the material and glass shards using a dustpan or stiff card.

    • Place debris into a hard-walled container (not a plastic bag, as glass will puncture it).

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][4]

    • Self-Validating Step: Use a UV lamp (254 nm) if available. Many thiazole/pyridine systems fluoresce. If the area glows, clean again.

  • Disposal: Label the debris container as "Hazardous Waste - Debris (Toxic/Halogenated)."

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Pyridine and Thiazole Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Solvents (F-Codes) and Characteristic Wastes. Retrieved from [Link]

  • Rowan University. (n.d.). Chemical Compatibility for Waste Accumulation.[5] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(5-Bromopyridin-2-yl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 4-(5-Bromopyridin-2-yl)-1,3-thiazole

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. As your senior application scientist, my objective is to provide a framework that moves beyond a simple checklist, embedding field-proven insights into each step. The causality behind each recommendation is explained to ensure a deep, functional understanding of the safety measures required.

Hazard Assessment: A Proactive Stance on Safety

The molecule's structure combines a pyridine ring, a thiazole ring, and a bromine atom. Each of these components contributes to its potential hazard profile:

  • Pyridine Moiety : Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory tract, and may lead to more severe effects such as dizziness, nausea, and abdominal pain.[2]

  • Brominated Heterocycles : Many brominated aromatic compounds are classified as skin and eye irritants.[3][4] More significantly, compounds like 4-Bromopyridine Hydrobromide are categorized as acutely toxic (Category 3) if swallowed, inhaled, or in contact with skin.[5] This high level of acute toxicity is a critical consideration.

  • Thiazole Moiety : Thiazole-containing compounds can also be irritants and potentially harmful if ingested.[6]

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not merely a procedural step but your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Operation / Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety glasses with side shieldsNitrile glovesLab coatNot required if containers remain sealed
Weighing Solid Compound Chemical safety goggles and face shieldDouble-gloving with nitrile glovesFully-buttoned lab coat, disposable sleevesRequired. Use a certified respirator (e.g., N95 for dusts) or conduct within a ventilated balance enclosure or fume hood.[1]
Preparing Solutions & Reactions Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatMandatory. All operations must be conducted within a certified chemical fume hood to prevent vapor inhalation.[2][7]
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronAir-purifying respirator with appropriate organic vapor cartridges

Operational Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop system where safety checks are integrated at every stage.

Step 1: Pre-Handling & Area Preparation
  • Verify Fume Hood Functionality : Before introducing the chemical, ensure the chemical fume hood is operational. Check the certification sticker and the airflow monitor. The causality here is direct: the fume hood is the primary engineering control to mitigate inhalation exposure to potentially toxic dust or vapors.[7]

  • Assemble All Materials : Bring all necessary equipment—glassware, spatulas, solvents, and waste containers—into the fume hood before handling the compound. This minimizes movement in and out of the containment area, reducing the risk of cross-contamination.

  • Designate a Waste Container : Prepare a clearly labeled, sealed container for hazardous waste. Brominated organic compounds require specific disposal routes and should never be mixed with general chemical waste.[8]

  • Don PPE : Put on all required PPE as outlined in the table above. When double-gloving, inspect the outer glove for any defects before starting work.

Step 2: Safe Handling & Experimentation
  • Controlled Dispensing : When weighing the solid, use a micro-spatula to minimize dust generation.[9] If possible, use a ventilated balance enclosure. The goal is to prevent the aerosolization of this potentially highly toxic powder.

  • Maintain Containment : Keep the sash of the fume hood at the lowest practical height. All handling of the compound, both solid and in solution, must occur at least 6 inches inside the hood to ensure effective vapor capture.

  • Grounding : For procedures involving flammable solvents, ensure all containers are properly grounded to prevent static discharge, which can be an ignition source.[1][10]

  • Immediate Cleanup : Clean any minor drips or dust within the fume hood immediately using a compatible absorbent material.

Step 3: Post-Handling & Decontamination
  • Secure the Primary Container : Tightly seal the container of this compound and wipe the exterior with a damp cloth before storing it in a designated, locked, and well-ventilated cabinet.[5][11]

  • Waste Segregation : Seal the designated hazardous waste container.

  • Surface Decontamination : Wipe down the interior surfaces of the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • PPE Removal (Doffing) : Remove PPE in the correct order to avoid self-contamination. The most contaminated items (outer gloves) should be removed first. Remove gloves by peeling them off without touching the outer surface with bare skin. Wash hands thoroughly with soap and water after all PPE has been removed.[2]

Emergency Response Plan

  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[9] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spills : Evacuate the area. Remove all ignition sources.[6] For small spills within a fume hood, use a non-combustible absorbent material like sand or vermiculite to contain the spill. Transfer the absorbed material to a sealed, labeled hazardous waste container. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Disposal and Decommissioning Plan

Disposal of brominated heterocyclic compounds is strictly regulated.

  • Waste Classification : This material must be treated as hazardous waste.

  • Containment : All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent pads), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method : The preferred method for disposal is high-temperature incineration at a licensed hazardous waste facility.[8] These facilities are equipped with advanced scrubbers to handle the acidic and toxic gases (such as hydrogen bromide and nitrogen oxides) produced during combustion.[2] Never dispose of this material down the drain or in regular trash.

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood (Certification & Airflow) prep2 Assemble All Equipment & Waste Containers prep1->prep2 prep3 Don Full PPE (Goggles, Face Shield, Double Gloves, Coat) prep2->prep3 h1 Weigh Solid Compound (Minimize Dust) prep3->h1 Begin Work h2 Perform Experiment (e.g., Prepare Solution) h1->h2 h3 Keep Containers Sealed When Not in Use h2->h3 c1 Seal Primary Container & Store Securely h3->c1 End Experiment c2 Seal Hazardous Waste Container c1->c2 c3 Decontaminate Fume Hood & Work Area c2->c3 d1 Store Waste Container in Satellite Accumulation Area c2->d1 Transfer Waste c4 Doff PPE Correctly (Contaminated Items First) c3->c4 c5 Wash Hands Thoroughly c4->c5 d2 Arrange for Pickup by EH&S for Incineration d1->d2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromopyridin-2-yl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(5-Bromopyridin-2-yl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.